2-Hydroxybenzonitrile
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZCERSEMVWNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041661 | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | EPA DSSTox | |
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Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-20-1, 69481-42-1 | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxybenzonitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, hydroxy- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybenzonitrile | |
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| Record name | Benzonitrile, 2-hydroxy- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | EPA DSSTox | |
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| Record name | Salicylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.328 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51RSM8K1VZ | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxybenzonitrile (2-Cyanophenol)
CAS Number: 611-20-1 Molecular Formula: C₇H₅NO
This technical guide provides a comprehensive overview of 2-Hydroxybenzonitrile (also known as 2-cyanophenol or salicylonitrile), a versatile bifunctional organic compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, safety and handling, and its applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1][2] Its structure, featuring both a phenolic hydroxyl group and a nitrile group in ortho positions on a benzene (B151609) ring, allows for a wide range of chemical transformations.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 119.12 g/mol | [5] |
| CAS Number | 611-20-1 | [5][6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 92-95 °C | [5] |
| Boiling Point | 149 °C at 14 mmHg | [5] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [3] |
| pKa | 7.17 | [7] |
| InChI Key | CHZCERSEMVWNHL-UHFFFAOYSA-N | [5][8] |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)O | [8] |
Safety and Hazard Information
This compound is classified as harmful if swallowed and can cause serious eye damage and skin reactions. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats, should be worn when handling this compound.
Table 2: GHS Hazard and Precautionary Statements
| GHS Classification | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Irritant | Danger | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Serious Eye Damage (Category 1) | Corrosive | H318: Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Skin Sensitization (Category 1) | Irritant | H317: May cause an allergic skin reaction. | P261: Avoid breathing dust. P272: Contaminated work clothing should not be allowed out of the workplace. P302+P352: IF ON SKIN: Wash with plenty of water. |
Source: Aggregated GHS information from multiple sources.[8]
Synthesis of this compound
Several synthetic routes to this compound have been established, primarily involving the dehydration of a precursor.
Experimental Protocol: Synthesis via Dehydration of Salicylaldoxime (B1680748)
This common method involves two main steps: the formation of salicylaldoxime from salicylaldehyde (B1680747), followed by its dehydration to the nitrile.
Step 1: Oximation of Salicylaldehyde
-
Prepare a solution of hydroxylamine (B1172632) hydrochloride and an acid-binding agent (e.g., sodium carbonate or sodium formate) in an appropriate solvent system (e.g., aqueous formic acid).[9]
-
Add salicylaldehyde to the solution while stirring.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Upon completion, the salicylaldoxime intermediate can be isolated by extraction into an organic solvent (e.g., toluene), followed by washing and solvent removal.[9]
Step 2: Dehydration of Salicylaldoxime
-
Dissolve the crude salicylaldoxime in a suitable solvent such as formic acid or toluene.[9]
-
Add a dehydrating agent. Common agents include acetic anhydride, thionyl chloride, or p-toluenesulfonic acid.[9]
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable analytical method (e.g., GC or TLC).[9]
-
After completion, the reaction mixture is worked up. This may involve distillation to remove the solvent/reagent, followed by extraction and purification of the crude this compound by recrystallization or column chromatography.[9]
References
- 1. 2-Cyanophenol synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Aminobenzofuran-2-carboxamide 97% | 54802-10-7 [sigmaaldrich.com]
- 5. 2-ヒドロキシベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
- 8. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
Spectroscopic Analysis of 2-Hydroxybenzonitrile: A Technical Guide
Introduction
2-Hydroxybenzonitrile (B42573), also known as salicylonitrile, is an organic compound with the chemical formula C₇H₅NO.[1] It is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. The structural elucidation and purity assessment of this compound rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth overview of the spectroscopic data for this compound and the experimental protocols for their acquisition, tailored for researchers and professionals in the field of drug development and chemical sciences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are routinely employed.
¹H NMR (Proton NMR) Data
Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.50 | Doublet | Aromatic Proton |
| ~7.47 | Triplet | Aromatic Proton |
| ~7.06 | Triplet | Aromatic Proton |
| ~6.96 | Doublet | Aromatic Proton |
| ~6.85 | Broad Singlet | Hydroxyl Proton (-OH) |
| (Data sourced from CDCl₃ solvent)[2] |
¹³C NMR (Carbon-13 NMR) Data
Carbon-13 NMR provides information about the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 160.7 | C-OH (Carbon attached to hydroxyl group) |
| 134.5 | Aromatic CH |
| 133.8 | Aromatic CH |
| 121.1 | Aromatic CH |
| 118.9 | C≡N (Nitrile carbon) |
| 116.8 | Aromatic CH |
| 103.4 | C-CN (Carbon attached to nitrile group) |
| (Data sourced from CDCl₃ solvent)[2] |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[3][4]
-
For ¹³C NMR, a more concentrated sample is preferred, typically 20-50 mg of the compound in the same amount of solvent.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[3][5]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
-
Instrumental Parameters :
-
The spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.[6]
-
The chemical shifts are reported in parts per million (ppm) relative to the internal standard.[7]
-
For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum to a series of singlets, one for each unique carbon atom.[8]
-
-
Data Processing :
-
The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.[3]
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts of the peaks are referenced to the internal standard. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm can also be used as a reference.[3][6]
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of the protons.[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations.
| Frequency (cm⁻¹) | Vibrational Mode |
| 3500-3300 (broad) | O-H stretch (hydroxyl group) |
| 3070 | Aromatic C-H stretch |
| 2230 | C≡N stretch (nitrile group) |
| 1585, 1495, 1460 | C=C ring stretch (aromatic ring) |
| (Data represents typical values for 2-cyanophenol)[2] |
Experimental Protocol for IR Spectroscopy
As this compound is a solid at room temperature, the following methods are suitable for sample preparation:
-
Potassium Bromide (KBr) Pellet Method :
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.[2][9]
-
The mixture should be ground to a fine, homogeneous powder.
-
Place the powder in a pellet press and apply high pressure (several tons) to form a thin, transparent or translucent pellet.[9][10]
-
Place the pellet in the sample holder of the IR spectrometer.
-
-
Attenuated Total Reflectance (ATR) Method :
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).[11]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
This method requires minimal sample preparation.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.[2][12]
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically collected in the range of 4000-400 cm⁻¹.[2]
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.
| m/z (Mass-to-Charge Ratio) | Assignment | Relative Intensity (%) |
| 119 | [M]⁺ (Molecular Ion) | 100 |
| 92 | [M-HCN]⁺ | 12.5 |
| 91 | [M-CO]⁺ | 91.4 |
| 64 | [C₅H₄]⁺ | 31.5 |
| 63 | [C₅H₃]⁺ | 22.2 |
| (Data from Electron Ionization Mass Spectrometry)[13] |
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining a mass spectrum of this compound is as follows:
-
Sample Introduction :
-
The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for samples in solution.[2]
-
-
Ionization :
-
Electron Ionization (EI) : This is a common technique for volatile compounds. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
-
Electrospray Ionization (ESI) : This is a soft ionization technique suitable for LC-MS, where the sample in solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed.[11][14]
-
-
Mass Analysis :
-
Data Acquisition and Analysis :
-
The detector records the abundance of ions at each m/z value, generating a mass spectrum.[14]
-
The peak with the highest m/z value often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound.[14]
-
The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and confirmation.[14]
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
References
- 1. Benzonitrile, 2-hydroxy- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. rsc.org [rsc.org]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. compoundchem.com [compoundchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. 2-Cyanophenol(611-20-1) 1H NMR [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
A Comprehensive Technical Guide to the Synthesis of 2-Hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough review of the primary synthesis methods for 2-hydroxybenzonitrile (B42573), also known as salicylonitrile. As a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals, the efficient synthesis of this compound is of significant interest. This document details various synthetic routes, complete with experimental protocols, quantitative data for comparison, and graphical representations of the reaction pathways to aid in understanding and practical application.
Synthesis from Salicylaldehyde (B1680747)
The conversion of salicylaldehyde to this compound is a widely employed method that typically proceeds in two steps: the formation of salicylaldehyde oxime, followed by its dehydration to the nitrile. One-pot variations of this process have also been developed to improve efficiency.
Two-Step Synthesis via Salicylaldehyde Oxime
Step 1: Oximation of Salicylaldehyde
The initial step involves the reaction of salicylaldehyde with a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, in the presence of a base to form salicylaldehyde oxime.
Experimental Protocol:
To a solution of salicylaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., water, ethanol, or a biphasic system), a base is added to neutralize the acid and liberate free hydroxylamine. Common bases for this reaction include sodium carbonate, sodium bicarbonate, and sodium hydroxide. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion. The resulting salicylaldehyde oxime often precipitates from the reaction mixture and can be isolated by filtration.
Step 2: Dehydration of Salicylaldehyde Oxime
The subsequent dehydration of the oxime is the critical step in forming the nitrile functional group. A variety of dehydrating agents can be employed for this transformation.
Experimental Protocol:
Salicylaldehyde oxime is treated with a dehydrating agent, often with heating. Common reagents include acetic anhydride, thionyl chloride, and triphosgene. When using acetic anhydride, the mixture is typically refluxed, and the product is isolated after removal of excess reagent and subsequent workup.[1][2] For more reactive dehydrating agents like thionyl chloride or triphosgene, the reaction is often carried out in an inert solvent such as toluene, and the temperature is carefully controlled.[3]
Table 1: Quantitative Data for the Two-Step Synthesis from Salicylaldehyde
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Oximation | Salicylaldehyde, Hydroxylamine Hydrochloride, Sodium Carbonate | Water/Toluene | 30-50 | 4 | 90 | 99 | Quick Company |
| Dehydration | Salicylaldoxime, Thionyl Chloride, Dimethylformamide | Toluene | 20-40 | 2 | 75 (overall) | 96 | Quick Company |
| Dehydration | Salicylaldoxime, Triphosgene | Toluene | 40-60 | 3 | 78 (overall) | - | Quick Company |
| Dehydration | Salicylaldoxime, Acetic Anhydride | Acetic Anhydride | Reflux | 1 | >90 | >90 | Benchchem |
Reaction Pathway:
References
Thermochemical Properties of 2-Hydroxybenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for 2-hydroxybenzonitrile (B42573) (also known as 2-cyanophenol or salicylonitrile). The information presented herein is compiled from experimental and computational studies, offering valuable insights for professionals in research, chemical synthesis, and pharmaceutical development. This document focuses on the core thermochemical properties, detailing the methodologies used for their determination and presenting the data in a clear, accessible format.
Core Thermochemical Data
The thermochemical data for this compound is crucial for understanding its stability, reactivity, and behavior in various chemical processes. The following tables summarize the key quantitative data obtained from experimental measurements and computational models.
Table 1: Experimentally Determined Molar Enthalpy of Formation
| Thermochemical Parameter | Value (kJ·mol⁻¹) | Method | Reference |
| Standard Molar Enthalpy of Formation in the Gaseous Phase (ΔfH°gas) | 32.8 ± 2.1 | Derived from Static Bomb Combustion Calorimetry and Calvet Microcalorimetry | [1] |
Table 2: Computationally Predicted Thermochemical Properties
| Thermochemical Parameter | Value (kJ·mol⁻¹) | Method | Reference |
| Enthalpy of Formation in the Gaseous Phase (ΔfH°gas) | 36.29 | Joback Method | [2] |
| Gibbs Free Energy of Formation (ΔfG°) | 99.03 | Joback Method | [2] |
Note: The Joback method is a group contribution method for the prediction of thermochemical properties. While useful for estimation, experimentally determined values are generally preferred for higher accuracy.
Experimental Protocols
The determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections detail the methodologies employed in the key experiments.
Static Bomb Combustion Calorimetry
The standard molar enthalpy of combustion of this compound was determined using static bomb combustion calorimetry. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with oxygen under pressure.
Experimental Workflow:
References
A Comprehensive Technical Guide to 2-Hydroxybenzonitrile: Synonyms, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-hydroxybenzonitrile (B42573), a versatile bifunctional organic compound. It serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] This document details its chemical identity, physicochemical properties, and comprehensive experimental protocols for its synthesis and purification, tailored for professionals in research and development.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 611-20-1 | PubChem[2] |
| Common Synonyms | 2-Cyanophenol, o-Cyanophenol, Salicylonitrile, Salicylnitrile, o-Hydroxybenzonitrile | PubChem[2], CymitQuimica |
| Other Names | Benzonitrile, 2-hydroxy-; NSC 53558; o-Hydoxybenzonitrile | PubChem[2] |
| Molecular Formula | C₇H₅NO | Thermo Fisher Scientific[3] |
| InChI Key | CHZCERSEMVWNHL-UHFFFAOYSA-N | Thermo Fisher Scientific[3] |
| SMILES | C1=CC=C(C(=C1)C#N)O | PubChem[2] |
Physicochemical and Spectral Data
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The following tables summarize key quantitative data.
Table 2.1: Physical Properties
| Property | Value | Conditions/Notes | Source |
| Molecular Weight | 119.12 g/mol | PubChem[2] | |
| Appearance | White to light yellow or brown crystalline powder | Thermo Fisher Scientific[3] | |
| Melting Point | 92-95 °C | Sigma-Aldrich[4] | |
| Boiling Point | 149 °C | at 14 mmHg | Sigma-Aldrich[4] |
| Solubility | Soluble in water | Thermo Fisher Scientific[3] |
Table 2.2: Spectral Data
| Property | Value | Source |
| logIE (Positive Mode) | 1.29 | PubChem[2] |
| logIE (Negative Mode) | 0.28 | PubChem[2] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established methods reported in scientific literature and patents.
Synthesis of this compound
Several synthetic routes to this compound have been established, primarily involving the dehydration of salicylaldoxime (B1680748) or 2-hydroxybenzamide.
3.1.1. Synthesis from Salicylaldehyde (B1680747) and Hydroxylamine (B1172632)
This two-step process involves the formation of salicylaldoxime, followed by its dehydration to the nitrile.
Step 1: Synthesis of Salicylaldoxime
-
Materials: Salicylaldehyde, hydroxylamine hydrochloride, sodium hydroxide, water, toluene (B28343).
-
Procedure:
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in water and neutralizing with an aqueous solution of sodium hydroxide.
-
In a reaction vessel, charge the salicylaldehyde and toluene.
-
Slowly add the prepared hydroxylamine solution to the salicylaldehyde in toluene while maintaining the temperature between 30-50°C.
-
The molar ratio of salicylaldehyde to hydroxylamine is typically in the range of 1:0.5 to 1:2.
-
Stir the reaction mixture until the formation of salicylaldoxime is complete, which can be monitored by thin-layer chromatography (TLC).
-
Step 2: Dehydration of Salicylaldoxime to this compound
-
Materials: Salicylaldoxime, thionyl chloride (or triphosgene), toluene, water, dichloroethane.
-
Procedure:
-
Charge the salicylaldoxime from the previous step and toluene into a round-bottom flask equipped with a reflux condenser and a caustic scrubber.
-
Cool the reaction mass to 20°C.
-
Slowly add a 50% solution of thionyl chloride in toluene over a period of 2 hours, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, stir the reaction mass for an additional hour at this temperature.
-
Slowly raise the temperature to 40°C and stir for another hour to ensure the completion of the reaction.
-
Recover the toluene by distillation.
-
Perform a controlled addition of water to the reaction mass.
-
Add dichloroethane and separate the organic layer.
-
Recover the dichloroethane from the organic layer by distillation to yield crude this compound.
-
3.1.2. Gas-Phase Dehydration of 2-Hydroxybenzamide
This method offers a greener approach by eliminating the need for solvents.
-
Materials: 2-Hydroxybenzamide, solid heterogeneous catalyst (e.g., phosphoric acid-impregnated silica (B1680970) gel).
-
Procedure:
-
The 2-hydroxybenzamide is passed in the gas phase over the solid catalyst.
-
The reaction is typically carried out at a temperature of 380–400°C and a pressure of 20–40 mbar.
-
The crude product obtained from this dehydration reaction contains over 90% by weight of this compound and can be further purified by vacuum distillation.[5]
-
Purification of this compound
Crude this compound can be purified to a high degree using standard laboratory techniques.
3.2.1. Recrystallization
-
Solvent Selection: A mixed solvent system, such as ethanol (B145695) and water, is often effective. The ideal solvent system should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated gently and then hot-filtered.
-
Add deionized water dropwise to the hot, clear solution until it becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
-
3.2.2. Column Chromatography
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: An appropriate solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, should be determined using TLC beforehand.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack it into a column.
-
Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Biological and Research Applications
While this compound is primarily utilized as a synthetic intermediate, its structural motifs are present in various biologically active molecules. Derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents, as well as for their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2).[5]
General Protocol for Enzyme Inhibition Assay
The following is a general protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme. This protocol would need to be adapted for the specific enzyme and substrate of interest.
-
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test compound (this compound or its derivatives)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the test compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the enzyme solution to each well (except for the negative control).
-
Add the serially diluted test compound to the appropriate wells. Include a positive control (enzyme with no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at an optimal temperature for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic routes and the purification workflow for this compound.
Caption: Synthetic routes to this compound.
Caption: General workflow for the purification of this compound by recrystallization.
References
- 1. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 4. This compound 99 611-20-1 [sigmaaldrich.com]
- 5. This compound | High Purity | For Research Use [benchchem.com]
Methodological & Application
Applications of 2-Hydroxybenzonitrile in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzonitrile (B42573), also known as salicylonitrile or 2-cyanophenol, is a versatile bifunctional organic compound that serves as a crucial starting material and intermediate in the synthesis of a wide range of pharmaceutical compounds.[1][2][3] Its unique structure, featuring both a phenolic hydroxyl group and a nitrile group in ortho positions, allows for diverse chemical transformations, making it an attractive building block for the synthesis of complex heterocyclic structures.[1][3] Notably, it is a key precursor for the synthesis of benzofurans and salicylamides, scaffolds that are present in numerous bioactive molecules with demonstrated therapeutic potential.[1][4] Derivatives of this compound have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis lies in its utility as a precursor for heterocyclic compounds, particularly benzofuran (B130515) derivatives.[1] The benzofuran nucleus is a core structure in many pharmaceuticals, agrochemicals, and organic materials.[1] Furthermore, the nitrile group can be hydrolyzed to a carboxamide, leading to the formation of salicylamide (B354443) derivatives, another important class of pharmacologically active compounds.[4]
Synthesis of Benzofuran-2-carboxamide (B1298429) Derivatives
Benzofuran-2-carboxamides are a class of compounds with significant biological activities, including antimicrobial and anti-inflammatory effects.[6] A key intermediate in the synthesis of many of these derivatives is 3-aminobenzofuran-2-carboxamide (B1330751), which can be efficiently synthesized from this compound.
Synthesis of Salicylamide Derivatives
Salicylamides are known for their wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[4][7] The synthesis of salicylamide derivatives can be achieved through the hydrolysis of the nitrile group of this compound or its derivatives.
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of key pharmaceutical intermediates and a marketed drug utilizing this compound as a starting material.
Protocol 1: Synthesis of 3-Aminobenzofuran-2-carboxamide from this compound
This multi-step protocol, adapted from the work of Lavanya et al. (2015), describes the synthesis of the versatile intermediate 3-aminobenzofuran-2-carboxamide.[8]
Step 1: Synthesis of 2-(Cyanomethoxy)benzonitrile (B7761821)
-
Objective: To introduce the cyanomethoxy group onto the phenolic oxygen of this compound.
-
Reaction Scheme:
-
This compound reacts with 2-chloroacetonitrile in the presence of potassium carbonate to yield 2-(cyanomethoxy)benzonitrile.
-
-
Materials:
-
This compound (0.083 mol)
-
2-Chloroacetonitrile (0.101 mol)
-
Potassium carbonate (0.166 mol)
-
Dimethylformamide (DMF) (50 mL)
-
Hexane
-
-
Procedure:
-
To a stirred solution of this compound in DMF, add potassium carbonate and 2-chloroacetonitrile at room temperature.
-
Reflux the reaction mixture at 80 °C for 3 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
Filter the precipitated solid, wash with a minimum amount of hexane, and dry to obtain 2-(cyanomethoxy)benzonitrile.
-
-
Quantitative Data:
-
Yield: 90%[8]
-
Step 2: Synthesis of 3-Aminobenzofuran-2-carboxamide
-
Objective: Intramolecular cyclization of 2-(cyanomethoxy)benzonitrile to form the 3-aminobenzofuran-2-carboxamide core.
-
Reaction Scheme:
-
2-(Cyanomethoxy)benzonitrile undergoes internal cyclization in the presence of potassium hydroxide (B78521) in ethanol.
-
-
Materials:
-
2-(Cyanomethoxy)benzonitrile (from Step 1)
-
Potassium hydroxide (KOH) (0.178 mol)
-
Ethanol (100 mL)
-
-
Procedure:
-
To a solution of 2-(cyanomethoxy)benzonitrile in ethanol, add potassium hydroxide.
-
Reflux the reaction mixture at 75 °C for 3 hours.
-
Pour the reaction mixture into ice-cold water and filter the resulting solid.
-
Dry the solid to afford 3-aminobenzofuran-2-carboxamide.
-
-
Quantitative Data:
| Step | Product | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | 2-(Cyanomethoxy)benzonitrile | This compound | 2-Chloroacetonitrile, K₂CO₃ | DMF | 80 °C | 3 h | 90 |
| 2 | 3-Aminobenzofuran-2-carboxamide | 2-(Cyanomethoxy)benzonitrile | KOH | Ethanol | 75 °C | 3 h | 65 |
Protocol 2: Synthesis of Vilazodone (B1662482) (Antidepressant)
This protocol outlines a plausible synthetic route to the antidepressant drug Vilazodone, which features a benzofuran-2-carboxamide core. The synthesis of the key intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide (B143904), is adapted from literature procedures for similar structures, starting from a substituted salicylaldehyde (B1680747) which can be derived from this compound.[9][10]
Step 1: Synthesis of 5-Bromobenzofuran-2-carboxamide (B143913) (Intermediate A)
-
Objective: To synthesize a key benzofuran intermediate. (Note: This starts from 5-bromosalicylaldehyde (B98134), a derivative of salicylaldehyde which is structurally related to this compound).
-
Procedure (Multi-step, summarized from literature): [9]
-
Etherification of 5-bromosalicylaldehyde with diethyl bromomalonate.
-
Cyclization to form the benzofuran ring.
-
Amidation to yield 5-bromobenzofuran-2-carboxamide.
-
Step 2: Synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide (Intermediate B)
-
Objective: To introduce the piperazine (B1678402) moiety.
-
Reaction Scheme:
-
Aromatic nucleophilic substitution of 5-bromobenzofuran-2-carboxamide with piperazine.
-
-
Materials:
-
5-Bromobenzofuran-2-carboxamide (Intermediate A)
-
Piperazine
-
-
Procedure:
-
React Intermediate A with an excess of piperazine in a suitable solvent under heating.
-
Purify the product to obtain Intermediate B.
-
Step 3: Synthesis of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (Intermediate C)
-
Objective: To synthesize the indole (B1671886) portion of Vilazodone.
-
Procedure (Summarized from literature): [8][11]
-
This intermediate can be synthesized from 5-cyanoindole (B20398) and 4-chlorobutanoyl chloride via a Friedel-Crafts acylation followed by reduction.
-
Step 4: Synthesis of Vilazodone
-
Objective: To couple the benzofuran and indole moieties.
-
Reaction Scheme:
-
Nucleophilic substitution reaction between 5-(piperazin-1-yl)benzofuran-2-carboxamide (Intermediate B) and 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Intermediate C).
-
-
Materials:
-
Intermediate B
-
Intermediate C
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
React Intermediate B and Intermediate C in DMF in the presence of K₂CO₃.
-
Purify the final product to obtain Vilazodone.
-
-
Quantitative Data (Overall Yield):
| Step | Product | Starting Materials | Key Reaction Type |
| 1 | 5-Bromobenzofuran-2-carboxamide | 5-Bromosalicylaldehyde | Etherification, Cyclization, Amidation |
| 2 | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | Intermediate A, Piperazine | Nucleophilic Aromatic Substitution |
| 3 | 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | 5-Cyanoindole | Friedel-Crafts Acylation, Reduction |
| 4 | Vilazodone | Intermediate B, Intermediate C | Nucleophilic Substitution |
Signaling Pathways and Mechanisms of Action
Benzofuran derivatives synthesized from this compound have been shown to exert their therapeutic effects by modulating key signaling pathways involved in inflammation and microbial pathogenesis.
Inhibition of NF-κB and MAPK Signaling Pathways
Several benzofuran derivatives have demonstrated potent anti-inflammatory activity by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are crucial in regulating the expression of pro-inflammatory mediators.
The diagram below illustrates the general mechanism of inhibition of the NF-κB and MAPK pathways by bioactive benzofuran derivatives.
Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a general workflow for the synthesis and biological evaluation of pharmaceutical compounds derived from this compound.
Caption: General workflow for drug discovery using this compound.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its ability to serve as a precursor for diverse heterocyclic scaffolds, particularly benzofurans, provides a robust platform for the development of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this document are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of derivatives of this compound holds significant potential for the discovery of new drugs with improved efficacy and safety profiles.
References
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Hydroxybenzonitrile in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzonitrile (B42573), also known as salicylonitrile or 2-cyanophenol, is a versatile chemical intermediate utilized in the synthesis of a variety of agrochemicals.[1][2][3] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for diverse chemical modifications, making it a valuable building block in the development of novel active ingredients for crop protection.[1] This document provides detailed application notes and protocols for the synthesis of a prominent agrochemical derived from this compound: the broad-spectrum fungicide, azoxystrobin (B1666510).
Azoxystrobin is a member of the strobilurin class of fungicides, which are known for their potent and broad-spectrum activity against a wide range of fungal pathogens.[2][4] The synthesis of azoxystrobin serves as an excellent case study to illustrate the utility of this compound in the construction of complex and commercially significant agrochemical molecules.
Agrochemical Profile: Azoxystrobin
Class: Strobilurin Fungicide
Mode of Action: Azoxystrobin is a potent inhibitor of mitochondrial respiration in fungi.[5][6] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[5][6][7] By binding to this site, azoxystrobin blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, which disrupts the production of ATP, the primary energy currency of the cell.[5][6] This inhibition of cellular respiration ultimately leads to fungal cell death.
Biological Activity: Azoxystrobin exhibits broad-spectrum fungicidal activity against pathogens from all four major fungal classes: Ascomycota, Deuteromycota, Basidiomycota, and Oomycota. It is used to control a wide variety of diseases on a broad range of crops, including cereals, fruits, vegetables, and nuts.
Synthesis of Azoxystrobin from this compound
The synthesis of azoxystrobin from this compound is a multi-step process that involves the preparation of a key intermediate followed by a final coupling reaction. One of the common industrial synthesis pathways involves the reaction of this compound with (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.[1][4]
Overall Synthetic Scheme:
Figure 1: Overall synthetic workflow for Azoxystrobin.
Experimental Protocols
Part 1: Synthesis of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (Intermediate) [4][8]
This intermediate is a critical component in the synthesis of azoxystrobin.[9][10][11]
Materials:
-
Methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate
-
4,6-Dichloropyrimidine
-
Activated base catalyst (e.g., Sodium Carbonate)
-
Solvent (e.g., Toluene)
-
Ester compound (e.g., Isopropyl acetate (B1210297) or Ethyl acetate)
-
Alkane compound (e.g., Cyclohexane or n-hexane)
Procedure:
-
Catalyst Activation: The base catalyst is activated by calcining, grinding, and heating to remove any water.[8]
-
Substitution Reaction: In a reaction vessel, methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate is reacted with 4,6-dichloropyrimidine in the presence of the activated catalyst. This substitution reaction yields methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate.[8]
-
Dealcoholization: The resulting product from the substitution reaction is subjected to a dealcoholization reaction to yield (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.[8]
-
Purification: The crude product is purified by decolorization and recrystallization from a mixed solvent system of an ester and an alkane.[8]
Part 2: Synthesis of Azoxystrobin (Final Product) [12][13][14][15]
Materials:
-
(E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (Intermediate from Part 1)
-
This compound (2-Cyanophenol)
-
Base (e.g., Potassium Carbonate)
-
Catalyst (e.g., 1,4-Diazabicyclo[2.2.2]octane (DABCO) or Trimethylamine)
-
Solvent (e.g., Toluene, N,N-Dimethylformamide (DMF), or Butyl Acetate)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate and this compound in the chosen solvent.
-
Addition of Base and Catalyst: Add the base (e.g., potassium carbonate) and the catalyst (e.g., DABCO or trimethylamine) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 50°C and 120°C and maintain for a period of 1 to 20 hours, depending on the specific conditions and catalyst used.[15] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, the reaction mixture is cooled, and the product is isolated. This may involve washing with water to remove inorganic salts, followed by distillation of the solvent.[12]
-
Purification: The crude azoxystrobin is then purified, typically by recrystallization from a suitable solvent such as methanol, to yield the final product of high purity.[12]
Data Presentation
Table 1: Quantitative Data for the Synthesis of Azoxystrobin
| Reaction Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Intermediate Synthesis | Methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate, 4,6-Dichloropyrimidine | Activated Na2CO3 | - | 80 | 3.5 | 88.5 | 91.7 |
| Azoxystrobin Synthesis | Intermediate, this compound | K2CO3 / DABCO | DMF | 80 | 1.25 | 90.0 | >98 |
| Azoxystrobin Synthesis | Intermediate, this compound | K2CO3 / DABCO | MIBK | 80 | 8 | 95.7 | >98 |
| Azoxystrobin Synthesis | Intermediate, this compound | K2CO3 / Trimethylamine | Toluene | 80 | 4 | 95.8 | 98.2 |
| Azoxystrobin Synthesis | Intermediate, this compound | K2CO3 | Toluene | 80 | 8 | - | - |
Note: The data presented are compiled from various patented synthesis methods and may vary depending on the specific experimental conditions.[8][12][15]
Table 2: Fungicidal Activity of Azoxystrobin (EC50 values)
| Fungal Species | Disease | EC50 (µg/mL) |
| Alternaria alternata | Alternaria black spot | 1.86 |
| Aspergillus flavus | - | 0.12 - 297.22 |
| Sclerotinia sclerotiorum | White mold | 0.11 - 0.62 |
EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits the growth of a fungal population by 50%. The values can vary significantly between different isolates of the same fungal species.[16][17][18]
Mechanism of Action: Inhibition of Mitochondrial Respiration
As a strobilurin fungicide, azoxystrobin's mode of action is the inhibition of mitochondrial respiration.[5][6] This is distinct from the mode of action of many other nitrile-containing herbicides which act as photosystem II inhibitors.
Figure 2: Mechanism of action of Azoxystrobin on the mitochondrial electron transport chain.
The binding of azoxystrobin to the Qo site of the cytochrome bc1 complex blocks the electron flow, leading to a cascade of detrimental effects for the fungus:
-
Disruption of the Electron Transport Chain: The primary pathway for cellular energy production is halted.[6]
-
Inhibition of ATP Synthesis: The proton gradient across the inner mitochondrial membrane, which drives ATP synthase, is dissipated, leading to a severe depletion of cellular ATP.[5][19]
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron transport can lead to the formation of superoxide (B77818) radicals and other ROS, causing oxidative stress and damage to cellular components.[20]
Conclusion
This compound is a key starting material in the synthesis of the commercially important fungicide, azoxystrobin. The protocols outlined in this document provide a comprehensive guide for the laboratory-scale synthesis of this agrochemical. The unique mode of action of azoxystrobin, targeting mitochondrial respiration, underscores the chemical diversity and broad range of biological activities that can be achieved through the derivatization of simple phenolic precursors like this compound. These application notes serve as a valuable resource for researchers and professionals in the field of agrochemical discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2012037764A1 - Method for preparing (e)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate - Google Patents [patents.google.com]
- 9. Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate [chembk.com]
- 11. (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate [chembk.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. WO2008043978A1 - Preparation of azoxystrobin - Google Patents [patents.google.com]
- 14. patents.justia.com [patents.justia.com]
- 15. EP3476838A1 - Method for preparing azoxystrobin - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Azoxystrobin | Antifungal | TargetMol [targetmol.com]
Application Note: High-Purity 2-Hydroxybenzonitrile for Research and Development
Abstract
This application note provides detailed protocols for the purification of crude 2-hydroxybenzonitrile (B42573), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The purity of this compound is critical for successful downstream applications. This document outlines three primary purification methods: recrystallization, vacuum distillation, and flash column chromatography. Additionally, it details analytical methods for assessing the purity of the final product. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as salicylonitrile, is a bifunctional organic compound featuring a hydroxyl and a nitrile group in the ortho position on a benzene (B151609) ring.[1] This substitution pattern makes it a versatile building block in organic synthesis. The presence of impurities in the crude material can significantly impact the yield and purity of subsequent reaction products. Therefore, effective purification is a crucial step. This note provides a comparative overview of common purification techniques and detailed protocols to obtain high-purity this compound.
Data Presentation
The following tables summarize the expected outcomes and key parameters for the different purification methods described in this document.
Table 1: Comparison of Purification Methods for this compound
| Parameter | Recrystallization | Vacuum Distillation | Flash Column Chromatography |
| Principle | Differential solubility | Difference in boiling points | Differential adsorption |
| Typical Purity | >99% | >98% | >99% |
| Expected Recovery | 75-90% | 70-85% | 60-80% |
| Scale | Milligrams to Kilograms | Grams to Kilograms | Milligrams to Grams |
| Throughput | Moderate | High | Low |
| Key Advantage | High purity, scalable | Effective for removing non-volatile impurities | Excellent for separating closely related impurities |
| Key Disadvantage | Potential for product loss in mother liquor | Requires specialized equipment, potential for thermal degradation | Time-consuming, requires significant solvent volumes |
Table 2: Solvent Screening for Recrystallization of this compound
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling |
| Water | Sparingly soluble | Moderately soluble | Good |
| Ethanol (B145695) | Soluble | Very soluble | Poor |
| Toluene | Sparingly soluble | Soluble | Fair |
| Ethyl Acetate | Soluble | Very soluble | Poor |
| Hexanes | Insoluble | Sparingly soluble | Good |
| Ethanol/Water (e.g., 1:4) | Sparingly soluble | Soluble | Excellent |
| Toluene/Hexanes (e.g., 1:2) | Insoluble | Soluble | Good |
Table 3: Analytical Methods for Purity Assessment
| Method | Principle | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection |
| HPLC | Partition chromatography | C18 Reversed-Phase | Acetonitrile/Water gradient | UV (254 nm) |
| GC-MS | Partition chromatography | HP-5ms or similar non-polar | Helium | Mass Spectrometry (EI) |
| TLC | Adsorption chromatography | Silica (B1680970) Gel | Hexane/Ethyl Acetate (e.g., 7:3) | UV (254 nm) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective method for obtaining high-purity crystalline this compound. The choice of solvent is critical and should be determined through preliminary screening. An ethanol/water mixture is often a suitable solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Magnetic stir bar
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.
Protocol 2: Purification by Vacuum Distillation
Vacuum distillation is suitable for purifying thermally stable compounds with high boiling points, as it lowers the boiling point and prevents decomposition.[4][5][6][7]
Materials and Equipment:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum pump
-
Manometer
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of around 14 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask. The boiling point of this compound at 14 mmHg is approximately 149 °C.[8]
-
Distillation: Collect the fraction that distills at a constant temperature. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
Cooling and Collection: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. Collect the purified liquid, which will solidify upon cooling.
Protocol 3: Purification by Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes pressure to accelerate the separation of compounds.[9][10]
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Air or nitrogen source with a regulator
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.2-0.3.[9]
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Apply pressure to the top of the column and begin eluting with the chosen solvent system.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis of Fractions: Monitor the composition of the collected fractions using TLC.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step recrystallization protocol.
Conclusion
The choice of purification method for crude this compound depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification. For obtaining highly pure material on a large scale, recrystallization is often the most practical approach. Vacuum distillation is an excellent alternative for removing non-volatile impurities. Flash column chromatography provides the highest resolution for separating closely related compounds, albeit on a smaller scale. The protocols and data presented in this application note serve as a comprehensive guide for researchers to produce high-purity this compound suitable for demanding applications in research and development.
References
- 1. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | High Purity | For Research Use [benchchem.com]
- 3. This compound | Alzchem Group [alzchem.com]
- 4. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. 2-Hydroxy benzonitrile [chembk.com]
- 9. Guide to Flash Chromatography Column - Hawach [hawachhplccolumn.com]
- 10. m.youtube.com [m.youtube.com]
Application Note: Derivatization of 2-Hydroxybenzonitrile for Enhanced GC-MS Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the derivatization of 2-hydroxybenzonitrile (B42573) (2-cyanophenol) to enhance its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a polar hydroxyl group, direct GC-MS analysis of this compound can result in poor chromatographic peak shape, low sensitivity, and potential thermal degradation. This protocol outlines a robust silylation method to convert this compound into its more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether derivative, thereby improving analytical performance. Detailed experimental procedures, data presentation, and visual workflows are provided to guide researchers in achieving reliable and reproducible results.
Introduction
This compound is a significant chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate identification and quantification of this compound and its potential byproducts are crucial for process monitoring and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the inherent polarity of the hydroxyl group in this compound makes it challenging for direct GC-MS analysis.
Chemical derivatization is a necessary sample preparation step to convert polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2] Silylation, which involves the replacement of an active hydrogen in a hydroxyl group with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for phenolic compounds.[1][3] This process significantly improves the chromatographic behavior and detection sensitivity of the analyte.[4] This document provides a comprehensive guide to the silylation of this compound for GC-MS analysis.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization and subsequent GC-MS analysis of this compound.
Reagents and Materials
-
This compound standard
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate
-
GC vials (2 mL) with caps (B75204) and septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Sample Preparation and Derivatization Protocol
-
Sample Preparation : Prepare a stock solution of this compound in a suitable aprotic solvent like ethyl acetate or acetonitrile (e.g., 1 mg/mL).
-
Aliquotting : Transfer 100 µL of the sample solution into a 2 mL GC vial.
-
Solvent Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition : Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample, followed by the addition of 100 µL of the silylating agent (BSTFA with 1% TMCS or MSTFA).[5]
-
Reaction : Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[6]
-
Cooling : Allow the vial to cool to room temperature before proceeding with the GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be necessary based on the specific instrumentation.
-
Gas Chromatograph : Agilent 7890B GC or equivalent
-
Mass Spectrometer : Agilent 5977A MSD or equivalent
-
Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature : 250°C
-
Injection Volume : 1 µL (splitless mode)
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C[7]
-
-
MS Transfer Line Temperature : 280°C
-
Ion Source Temperature : 230°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Mass Range : m/z 40-550
Data Presentation
The derivatization of this compound with a TMS group results in the formation of 2-(trimethylsilyloxy)benzonitrile. This derivative is more amenable to GC-MS analysis, exhibiting a sharp, symmetrical peak with a characteristic retention time and mass spectrum.
Expected Retention Time and Mass Fragments
The following table summarizes the expected quantitative data for the TMS-derivatized this compound.
| Compound | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 2-(Trimethylsilyloxy)benzonitrile | ~10.5 | 191 (M+), 176, 148, 73 |
Note: Retention times are estimates and may vary depending on the specific instrument and conditions.[7]
Illustrative Quantitative Analysis
The following table provides a hypothetical example of a quantitative analysis of a reaction mixture containing this compound and a related chlorinated byproduct after derivatization.
| Compound | Retention Time (min) | Peak Area (%) |
| 2-(Trimethylsilyloxy)benzonitrile | 10.5 | 85.3 |
| 3-Chloro-2-(trimethylsilyloxy)benzonitrile | 12.2 | 14.7 |
Mandatory Visualizations
Visual diagrams are provided below to illustrate the experimental workflow and the chemical derivatization reaction.
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Chemical reaction scheme for the silylation of this compound.
Conclusion
The protocol described provides a reliable and reproducible method for the derivatization of this compound using silylation, enabling robust and sensitive analysis by GC-MS. By converting the polar hydroxyl group to a nonpolar TMS ether, the challenges of low volatility and thermal instability are effectively overcome, leading to improved chromatographic performance. This application note serves as a comprehensive guide for researchers, and the provided parameters offer a solid foundation for method development and validation in the analysis of this compound and related phenolic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Microwave-Assisted Synthesis Involving 2-Hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of heterocyclic compounds, with a focus on methodologies applicable to 2-hydroxybenzonitrile (B42573) as a key starting material. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often higher product yields, and alignment with the principles of green chemistry.[1]
Introduction
This compound, with its vicinal hydroxyl and nitrile functionalities, is a versatile precursor for the synthesis of various biologically active heterocyclic scaffolds, notably benzofurans, quinazolines, and benzoxazoles. These structural motifs are present in numerous pharmaceutical agents and natural products, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Microwave irradiation provides an efficient and rapid method for the construction of these complex molecules.[5][6]
Application Note 1: Synthesis of 4-Aminoquinazoline Derivatives
The synthesis of quinazolines is of significant interest in medicinal chemistry due to their diverse pharmacological activities. A plausible microwave-assisted route to novel quinazoline (B50416) derivatives involves the reaction of this compound with various amines, analogous to the synthesis of 4-aminoquinazolines from anthranilonitrile.[7]
Proposed General Reaction Scheme
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxybenzonitrile
Welcome to the technical support center for the synthesis of 2-hydroxybenzonitrile (B42573). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main routes for synthesizing this compound are the dehydration of salicylamide (B354443) and the dehydration of salicylaldoxime (B1680748), which is prepared from salicylaldehyde (B1680747).[1][2] Another notable, though less common, method is the Sandmeyer reaction, which introduces a cyano group to an aryl diazonium salt.[3][4][5]
Q2: What are the common challenges encountered during the synthesis of this compound?
A2: Common challenges include low product yield, formation of byproducts such as high-melting triazines, and difficulties in product purification.[6][7][8] The choice of reagents, particularly the dehydrating agent, can also pose challenges due to toxicity, cost, or harsh reaction conditions.[1][9]
Q3: How can I minimize the formation of triazine byproducts?
A3: Triazine formation is often a result of high reaction temperatures.[6][8] To minimize this, it is crucial to carefully control the reaction temperature, especially during the dehydration step. Running the reaction at lower temperatures, potentially under reduced pressure, can significantly reduce the formation of these irreversible byproducts.[10]
Q4: Are there "green" or more environmentally friendly methods for this synthesis?
A4: Yes, greener approaches are being developed. One such method is the gas-phase dehydration of 2-hydroxybenzamide over a solid heterogeneous catalyst, which avoids the use of solvents.[8][9] Microwave-assisted one-pot synthesis from aldehydes and hydroxylamine (B1172632) hydrochloride using benign reagents is another environmentally friendly option that can significantly reduce reaction times.[9][11]
Troubleshooting Guides
Issue 1: Low Yield in Salicylaldoxime Dehydration
Possible Cause: Incomplete conversion of salicylaldoxime. Suggested Solution:
-
Optimize Dehydrating Agent: The choice of dehydrating agent is critical. Thionyl chloride and phosphorus oxychloride are often more effective than acetic anhydride (B1165640) and can lead to higher yields.[9]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring its progress using techniques like Thin-Layer Chromatography (TLC).[12] Adjust the reaction time and temperature as needed. For instance, when using thionyl chloride, a controlled temperature increase from 30°C to 40°C can help ensure the reaction completes.[6]
-
Catalyst: The use of a catalyst, such as dimethylformamide (DMF) with thionyl chloride, can enhance the reaction rate and yield.[6]
Possible Cause: Product loss during work-up and purification. Suggested Solution:
-
Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.[10][13] Multiple extractions are recommended.
-
Purification: Recrystallization is a common method for purification.[13] Experiment with different solvents to find a system that provides good recovery of the desired product while leaving impurities in the mother liquor.[12]
Issue 2: Impurities Detected in the Final Product
Possible Cause: Presence of unreacted starting materials (salicylaldehyde or salicylaldoxime). Suggested Solution:
-
Reaction Monitoring: Use TLC or Gas Chromatography (GC) to monitor the reaction and ensure all starting material is consumed before quenching the reaction.[10][12]
-
Stoichiometry: Carefully control the molar ratios of the reactants. For the formation of salicylaldoxime, the molar ratio of salicylaldehyde to hydroxylamine and a base is crucial and should be optimized.[6]
Possible Cause: Formation of isomeric byproducts. Suggested Solution:
-
Purification Strategy: While difficult to prevent entirely, the separation of isomers can often be achieved through careful column chromatography or fractional crystallization.[12] Experimenting with different solvent systems for recrystallization may improve the separation.[12]
Data Presentation
Table 1: Comparison of Dehydrating Agents for Salicylaldoxime Dehydration
| Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetic Anhydride | Acetic Anhydride | Reflux | Not specified | [9][10] |
| Thionyl Chloride | Toluene (B28343) | 20-40 | 75 (overall) | [6] |
| Triphosgene | Toluene | 40-60 | Not specified | [6] |
| Phosgene | Toluene | 93-95 | >90 | [6][10] |
| Phosphorus Oxychloride | Not specified | Not specified | 85-92 | [9] |
| Ferrous Sulfate | DMF | Reflux | 85 | [11] |
Table 2: Yields from Different Synthesis Routes
| Starting Material | Method | Yield (%) | Reference |
| Salicylaldehyde | Two-step (oximation, dehydration) | 75 | [6] |
| Salicylamide | Dehydration with phosgene | >90 | [6] |
| 2-Hydroxybenzamide | Gas-phase dehydration | 85 | [9] |
| Salicylaldehyde | One-pot with Ferrous Sulfate | 85 | [11] |
| Salicylaldehyde | Three-step (oximation, dehydration, hydrolysis) | >92 (overall) | [2][14] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Salicylaldehyde via Salicylaldoxime
This protocol is based on a two-step process involving the formation of salicylaldoxime followed by its dehydration.
Step 1: Preparation of Salicylaldoxime [6]
-
In a suitable reaction vessel, dissolve salicylaldehyde in a solvent such as toluene.
-
Prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
-
Slowly add the hydroxylamine solution to the salicylaldehyde solution while maintaining the temperature between 30-50°C.
-
Stir the mixture for several hours until the reaction is complete (monitor by GC).
-
Separate the organic layer containing the salicylaldoxime.
Step 2: Dehydration of Salicylaldoxime [6]
-
To the toluene solution of salicylaldoxime, add a catalytic amount of dimethylformamide (DMF).
-
Cool the reaction mixture to 20°C.
-
Slowly add a solution of thionyl chloride in toluene, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, stir for an additional hour at this temperature.
-
Slowly raise the temperature to 40°C and stir for another hour to ensure completion.
-
Distill off the toluene.
-
Carefully add water to the reaction mass, followed by an extraction with dichloroethane.
-
Separate the organic layer and recover the crude this compound by removing the solvent. The crude product can be further purified by recrystallization.
Protocol 2: Sandmeyer Reaction for Synthesis of Aryl Nitriles
This is a general protocol for the Sandmeyer reaction to introduce a cyano group.[3][15][16]
Step 1: Diazotization of an Aryl Amine
-
Dissolve the starting aryl amine (e.g., 2-aminophenol) in an aqueous acidic solution (e.g., hydrochloric acid) and cool to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt can be checked with starch-iodide paper.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water and heat to 60-70°C.
-
Slowly add the cold diazonium salt solution to the hot copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, heat the mixture for an additional hour.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and remove the solvent to obtain the crude product, which can then be purified.
Visualizations
Caption: Workflow for this compound synthesis from salicylaldehyde.
References
- 1. Page loading... [guidechem.com]
- 2. Method for preparing 2-cyanophenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 7. patents.justia.com [patents.justia.com]
- 8. patents.justia.com [patents.justia.com]
- 9. This compound | High Purity | For Research Use [benchchem.com]
- 10. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. byjus.com [byjus.com]
Technical Support Center: Troubleshooting Low Yield in Electrophilic Aromatic Substitution
Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS) reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low reaction yields. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My electrophilic aromatic substitution reaction is resulting in a very low yield. What are the most common culprits?
Low yields in EAS reactions can be attributed to several factors. The most common issues include:
-
Deactivated Aromatic Ring: The presence of electron-withdrawing groups (EWGs) on the aromatic substrate deactivates it towards electrophilic attack.[1][2] If your substrate contains groups like nitro (-NO₂), cyano (-CN), or carbonyls (e.g., ketones, esters), the reaction rate can be significantly reduced, leading to low conversion.[1][2]
-
Catalyst Inactivity or Insufficiency: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture and can be easily deactivated.[1] It is crucial to use anhydrous conditions. In some reactions, like Friedel-Crafts acylation, the catalyst may form a complex with the product, requiring stoichiometric amounts rather than catalytic quantities.[1]
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role in the success of EAS reactions.[3] Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition.[1][4] The choice of solvent can also influence reaction rates.[5]
-
Poor Quality of Reagents: Impurities in the aromatic substrate, the electrophile, or the solvent can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.[1]
-
Side Reactions: Competing reactions, such as polysubstitution (especially in Friedel-Crafts alkylation) or the formation of undesired isomers, can consume the starting materials and reduce the yield of the target compound.[3][6]
Q2: I am observing the formation of multiple products, including isomers and polysubstituted compounds. How can I improve the selectivity and yield of my desired product?
The formation of multiple products is a common challenge in EAS reactions. Here’s how to address it:
-
Regioselectivity Issues: The position of electrophilic attack is directed by the substituents already present on the aromatic ring.[3] Electron-donating groups (EDGs) are typically ortho, para-directors, while most electron-withdrawing groups (EWGs) are meta-directors.[7] To improve regioselectivity, you might need to modify the directing group or use specific catalysts or reaction conditions that favor the formation of the desired isomer.[8] For instance, using bulky catalysts can sterically hinder the ortho position, favoring the para product.
-
Polysubstitution: This is particularly problematic in Friedel-Crafts alkylation, where the alkylated product is more reactive than the starting material.[6][9] To minimize polysubstitution, you can use a large excess of the aromatic substrate.[9] In contrast, Friedel-Crafts acylation is less prone to this issue because the acyl group deactivates the ring towards further substitution.[10][11]
Q3: My Friedel-Crafts reaction is not working, even with a typically reactive aromatic compound. What could be the issue?
Apart from the general causes of low yield, Friedel-Crafts reactions have specific limitations:
-
Incompatible Substituents: Friedel-Crafts reactions fail with aromatic rings containing strongly deactivating groups.[9] Additionally, substrates with amine (-NH₂) or hydroxyl (-OH) groups are problematic because the Lewis acid catalyst complexes with the lone pairs on the nitrogen or oxygen, deactivating the ring.[9]
-
Catalyst Deactivation: As mentioned, the Lewis acid catalyst is highly sensitive to moisture.[1] Ensure all glassware is oven-dried and reagents are anhydrous.
-
Carbocation Rearrangements (Alkylation): In Friedel-Crafts alkylation, the intermediate carbocation can rearrange to a more stable carbocation, leading to a mixture of products.[9] To avoid this, Friedel-Crafts acylation followed by a reduction step (like the Clemmensen or Wolff-Kishner reduction) can be employed to obtain the desired alkylated product without rearrangement.[12]
Q4: How does temperature affect the yield and product distribution in sulfonation and nitration reactions?
Temperature is a critical parameter for controlling both the rate and selectivity of sulfonation and nitration reactions.
-
Sulfonation: The sulfonation of some aromatic compounds is reversible.[4] For example, in the sulfonation of naphthalene, lower temperatures (around 80°C) favor the formation of the kinetic product (naphthalene-1-sulfonic acid), while higher temperatures (around 160°C) favor the more stable thermodynamic product (naphthalene-2-sulfonic acid).[4]
-
Nitration: Increasing the reaction temperature in nitration can increase the rate of reaction but also enhances the likelihood of dinitration and other side reactions.[13][14][15] For the nitration of benzene, the temperature is typically kept at or below 50°C to favor mono-nitration.[13][14] For more reactive substrates like toluene (B28343), an even lower temperature (e.g., 30°C) is used.[16]
Troubleshooting Guides
Guide 1: General Troubleshooting Workflow for Low Yield in Electrophilic Aromatic Substitution
This workflow provides a systematic approach to diagnosing and resolving low yields in EAS reactions.
Caption: A stepwise workflow for troubleshooting low yields in EAS reactions.
Guide 2: Troubleshooting Low Yield in Friedel-Crafts Acylation
This guide focuses on the specific challenges associated with Friedel-Crafts acylation.
Caption: Troubleshooting flowchart for Friedel-Crafts acylation reactions.
Quantitative Data Summary
The yield of electrophilic aromatic substitution reactions is highly dependent on the reaction conditions. The following tables summarize the effects of key parameters on reaction outcomes.
Table 1: Effect of Temperature on the Nitration of Benzene
| Temperature (°C) | Yield of Nitrobenzene (%) | Observations |
| < 50 | High | Favors mono-nitration.[13][14] |
| > 50 | Decreases | Increased formation of 1,3-dinitrobenzene.[3][13] |
Table 2: Effect of Temperature on the Sulfonation of 3,5-Dimethylbenzene (m-xylene)
| Temperature (°C) | Yield of 3,5-dimethylbenzenesulfonic Acid (%) | Observations |
| < 70 | Low | Very slow reaction rate.[1] |
| 70 - 80 | High | Optimal range for good reaction rate while minimizing side reactions.[1] |
| > 80 | Decreases | Potential for side reactions and product degradation. |
Table 3: Regioselectivity in the Nitration of Toluene
| Reaction Conditions | Ortho-nitrotoluene (%) | Para-nitrotoluene (%) | Meta-nitrotoluene (%) |
| HNO₃/H₂SO₄ at 30°C | ~60-65 | ~30-35 | ~5 |
Note: The ortho/para ratio can be influenced by the specific nitrating agent and reaction conditions.[16]
Experimental Protocols
Protocol 1: General Procedure for Purification of Solvents for Anhydrous Reactions
For many EAS reactions, particularly those using moisture-sensitive catalysts like AlCl₃, the use of anhydrous solvents is critical.
Materials:
-
Solvent to be purified
-
Appropriate drying agent (e.g., sodium benzophenone (B1666685) ketyl for ethereal solvents, activated alumina (B75360) for hydrocarbons)
-
Inert gas supply (Nitrogen or Argon)
-
Solvent purification system (or distillation apparatus)
Procedure:
-
Degassing: The solvent is rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling a stream of inert gas through the solvent for an extended period or by a series of freeze-pump-thaw cycles.
-
Drying:
-
Distillation Method: The solvent is refluxed over a suitable drying agent under an inert atmosphere. For example, tetrahydrofuran (B95107) (THF) is often refluxed over sodium and benzophenone until a persistent blue or purple color of the ketyl radical indicates the solvent is anhydrous and oxygen-free.[17] The solvent is then distilled directly into the reaction flask.
-
Column Method: A non-hazardous alternative involves passing the solvent through columns packed with activated alumina to remove water and a supported copper catalyst to remove oxygen.[17][18] The purified solvent is collected under an inert atmosphere.
-
-
Storage: The purified, anhydrous solvent should be stored over molecular sieves under an inert atmosphere.
Protocol 2: A Representative Procedure for Optimizing the Nitration of Toluene to Minimize Side Reactions
This protocol provides a starting point for the mono-nitration of toluene, with an emphasis on controlling the reaction conditions to maximize the yield of the desired products and minimize dinitration.
Materials:
-
Toluene (freshly distilled)
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice-salt bath
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Separatory funnel
-
Cyclohexane (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a flask, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 volume ratio, while cooling the mixture in an ice bath.
-
Reaction Setup: Place the toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to -10°C using an ice-salt bath.[19]
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred toluene, ensuring the internal temperature does not exceed 5°C.[19][20] The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir.[19][20] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Pour the reaction mixture over crushed ice.[19]
-
Transfer the mixture to a separatory funnel and extract the product with cyclohexane.[19]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.[19][20]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[19]
-
-
Purification and Analysis: The resulting mixture of nitrotoluene isomers can be separated by distillation under reduced pressure.[19] The product distribution can be analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
By systematically evaluating the potential causes of low yield and carefully controlling the experimental parameters as outlined in these guides and protocols, researchers can significantly improve the outcomes of their electrophilic aromatic substitution reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. testbook.com [testbook.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. homework.study.com [homework.study.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. quora.com [quora.com]
- 16. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 17. chemistry.osu.edu [chemistry.osu.edu]
- 18. Safe and Convenient Procedure for Solvent Purification [authors.library.caltech.edu]
- 19. Making sure you're not a bot! [oc-praktikum.de]
- 20. cerritos.edu [cerritos.edu]
Technical Support Center: Optimization of Reaction Conditions for Nitrile Synthesis
Welcome to the Technical Support Center for Nitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the optimization of reaction conditions for nitrile synthesis.
Troubleshooting Guides & FAQs
This section is organized by common nitrile synthesis methods. Each section provides answers to specific issues you may encounter during your experiments.
Dehydration of Primary Amides
The dehydration of primary amides is a common and versatile method for nitrile synthesis. However, optimizing conditions to achieve high yields and purity can be challenging.
Frequently Asked Questions (FAQs):
-
Q1: My dehydration reaction is showing low conversion, and I'm recovering a significant amount of starting amide. What are the likely causes and how can I improve the yield?
A1: Low conversion in amide dehydration is a common issue that can often be attributed to several factors:
-
Inactive Dehydrating Agent: The dehydrating agent may have degraded due to improper storage or age. It is crucial to use a fresh batch of the dehydrating agent.
-
Insufficient Stoichiometry: Ensure you are using the correct stoichiometric amount of the dehydrating agent as recommended in the literature for your specific amide.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. Gradually increasing the temperature or extending the reaction time while monitoring the reaction progress by TLC or GC can improve conversion. Be cautious, as excessive heat can lead to decomposition.[1]
-
-
Q2: I'm observing the formation of dark-colored byproducts and a decrease in the purity of my nitrile. What could be the cause?
A2: The formation of colored impurities or byproducts often indicates decomposition of the starting material or the product, which can be caused by:
-
Excessive Heat: Some nitriles are thermally unstable. It is important to carefully control the reaction temperature and avoid overheating.
-
Strongly Acidic or Basic Conditions: Certain dehydrating agents generate acidic or basic byproducts that can catalyze side reactions. Choosing a milder dehydrating agent may be necessary for sensitive substrates.
-
Purification: If side products are unavoidable, purification of the crude product by distillation, crystallization, or column chromatography is necessary to obtain the pure nitrile.
-
-
Q3: Which dehydrating agent should I choose for my specific amide?
A3: The choice of dehydrating agent depends on the properties of your starting amide, such as its sensitivity to acid or heat. Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (B1165640) (TFAA).[1] For acid-sensitive substrates, milder, non-acidic reagents like TFAA may be preferable.[1]
Troubleshooting Workflow for Amide Dehydration
Kolbe Nitrile Synthesis
The Kolbe nitrile synthesis involves the reaction of an alkyl halide with a metal cyanide. A key challenge is minimizing the formation of the isonitrile byproduct.
Frequently Asked Questions (FAQs):
-
Q1: I am getting a significant amount of isonitrile as a byproduct in my Kolbe synthesis. How can I increase the selectivity for the nitrile?
A1: The formation of isonitrile is a common side reaction in the Kolbe synthesis because the cyanide ion is an ambident nucleophile.[2][3][4] To favor the formation of the nitrile, consider the following:
-
Choice of Cyanide Salt: Use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). These ionic salts favor the Sₙ2 reaction at the carbon atom of the cyanide ion. In contrast, more covalent cyanides like silver cyanide (AgCN) tend to favor isonitrile formation.[3]
-
Solvent Selection: Polar aprotic solvents such as DMSO, DMF, or acetone (B3395972) are preferred.[2][4] These solvents solvate the metal cation, leaving the cyanide anion more available for nucleophilic attack by its carbon atom. Protic solvents can increase the formation of isonitriles.[2]
-
-
Q2: My reaction is very slow or is not going to completion. What can I do to improve the reaction rate and yield?
A2: Slow reaction rates in Kolbe synthesis can be due to a few factors:
-
Substrate Reactivity: This method works best for primary and secondary alkyl halides. Tertiary halides are more prone to elimination reactions.
-
Leaving Group: A better leaving group on the alkyl halide (I > Br > Cl) will increase the reaction rate.
-
Solubility of Cyanide Salt: Ensure the cyanide salt is sufficiently soluble in the chosen solvent. DMSO is particularly effective for dissolving cyanide salts and can be used for more sterically hindered halides.[4]
-
Temperature: Increasing the reaction temperature can improve the rate, but be mindful of potential side reactions.
-
-
Q3: How can I remove the isonitrile byproduct from my final product?
A3: Isonitriles can often be removed during the workup. They are typically less stable than nitriles and can be hydrolyzed to the corresponding amine and formic acid under acidic conditions. An extraction with dilute hydrochloric acid is often sufficient to remove the isonitrile impurity.[5]
Key Factors in Kolbe Nitrile Synthesis
Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for the synthesis of aryl nitriles from aryl amines via a diazonium salt intermediate. Low yields are a common issue.
Frequently Asked Questions (FAQs):
-
Q1: My Sandmeyer reaction for nitrile synthesis is giving a low yield. What are the most common reasons for this?
A1: Low yields in the Sandmeyer reaction can often be traced back to several critical steps:
-
Incomplete Diazotization: The initial conversion of the aryl amine to the diazonium salt is crucial. Ensure the temperature is maintained between 0-5°C to prevent decomposition of the unstable diazonium salt.[6]
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and should be used immediately after preparation. Allowing the solution to warm up can lead to decomposition and the formation of phenol (B47542) byproducts.[6]
-
Catalyst Issues: The copper(I) cyanide catalyst should be of high quality and freshly prepared if possible for optimal activity.[6]
-
-
Q2: I am observing the formation of a significant amount of phenol as a byproduct. How can I minimize this?
A2: Phenol formation occurs when the diazonium salt reacts with water. To minimize this side reaction:
-
Temperature Control: Strictly maintain a low temperature (0-5°C) during the diazotization and subsequent addition of the diazonium salt to the cyanide solution.
-
Minimize Water: While the reaction is often run in an aqueous medium, minimizing excess water where possible can help reduce phenol formation.
-
-
Q3: I see the formation of biaryl compounds in my reaction mixture. What causes this and how can I prevent it?
A3: The formation of biaryl byproducts is indicative of a radical mechanism. While it can be difficult to completely eliminate, the following can help:
-
Homogeneous Reaction Mixture: Ensure the reaction mixture is well-stirred and homogeneous.
-
Controlled Addition: Add the diazonium salt solution slowly and in a controlled manner to the copper cyanide solution.
-
Critical Steps in the Sandmeyer Cyanation
Data Presentation
The following tables summarize quantitative data for various nitrile synthesis methods to facilitate comparison of reaction conditions and outcomes.
Table 1: Comparison of Dehydrating Agents for the Synthesis of Benzonitrile (B105546) from Benzamide (B126)
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| P(NMe₂)₃ | Et₂NH | CHCl₃ | Reflux | 6 h | 88 | [7][8] |
| PCl₃ | Et₂NH | CHCl₃ | Reflux | 40 min | 92 | [7][8] |
| P(OPh)₃ | DBU | Neat | 150 (Microwave) | 4 min | 95 | [7][8] |
| SOCl₂ | - | - | - | - | - | [1][9] |
| POCl₃ | - | - | - | - | - | [1][9] |
| P₂O₅ | - | - | Heat | - | - | [1] |
| Triflic Anhydride | Et₃N | - | - | - | >90 | [10] |
| PyBOP | DIPEA | - | - | - | High | [10] |
Table 2: Solvent Effects on the Kolbe Synthesis of Benzyl (B1604629) Cyanide
| Cyanide Salt | Solvent | Temperature (°C) | Nitrile:Isonitrile Ratio | Reference |
| NaCN | DMSO | RT - 60 | High Nitrile Selectivity | [4] |
| KCN | Ethanol | Reflux | Lower Nitrile Selectivity | [2] |
| AgCN | Diethyl Ether | Reflux | Predominantly Isonitrile | [3] |
Table 3: Comparison of Conditions for the Sandmeyer Cyanation of Aniline (B41778)
| Copper Salt | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuCN | - | Water | RT - 50 | 75-85 | [11] |
| Cu₂O | - | Water | RT | 95 (for 4-methoxybenzonitrile) | [12][13] |
| Cu(I)/Cu(II) | KCN | Acetonitrile | RT | 52-93 | [14] |
Experimental Protocols
This section provides detailed methodologies for key nitrile synthesis experiments.
Protocol 1: Dehydration of Benzamide to Benzonitrile using Phosphorus Trichloride (B1173362) (PCl₃)
Materials:
-
Benzamide
-
Phosphorus trichloride (PCl₃)
-
Diethylamine (B46881) (Et₂NH)
-
Chloroform (B151607) (CHCl₃)
-
0.1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Separatory funnel
Procedure:
-
To a solution of benzamide (1 mmol) and diethylamine (3 mmol) in chloroform (5 mL) in a round-bottom flask, cooled to 0°C, add phosphorus trichloride (2 mmol) dropwise with stirring over 15 minutes.[7]
-
After the addition is complete, bring the reaction mixture to reflux and stir for 40 minutes. Monitor the reaction progress by TLC.[8]
-
Upon completion, cool the reaction mixture to room temperature and quench with 10 mL of 0.1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with chloroform (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzonitrile.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Kolbe Synthesis of Benzyl Cyanide from Benzyl Bromide
Materials:
-
Benzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.[4]
-
Slowly add benzyl bromide (1 equivalent) to the stirred solution.
-
Heat the reaction mixture to 40-60°C and stir for 2-4 hours. Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude benzyl cyanide can be purified by vacuum distillation.
Protocol 3: Sandmeyer Synthesis of Benzonitrile from Aniline
Materials:
-
Aniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Water
-
Ice
-
Beakers
-
Stirring plate
-
Separatory funnel
Procedure: Part A: Diazotization of Aniline
-
In a beaker, dissolve aniline (1 equivalent) in a mixture of concentrated HCl (2.5 equivalents) and water. Cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in water.
-
Slowly add the sodium nitrite solution to the aniline solution while maintaining the temperature between 0-5°C with vigorous stirring.
-
After the addition is complete, stir for an additional 15 minutes at 0-5°C. The resulting solution contains the benzenediazonium (B1195382) chloride. Use this solution immediately in the next step.
Part B: Cyanation
-
In a separate large beaker, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will occur.[11]
-
After the initial reaction subsides, allow the mixture to warm to room temperature and then heat it to 50-60°C for 30 minutes to ensure the reaction goes to completion.[11]
-
Cool the reaction mixture and extract the benzonitrile with toluene (3 x 30 mL).
-
Combine the organic extracts and wash with water and then with a 10% sodium carbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene by distillation.
-
The crude benzonitrile can be purified by vacuum distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Kolbe_nitrile_synthesis [chemeurope.com]
- 4. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 5. Kolbe Nitrile Synthesis [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 10. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. iris.unito.it [iris.unito.it]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Hydroxybenzonitrile
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in removing colored impurities from 2-hydroxybenzonitrile (B42573).
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My synthesized this compound is off-white, yellow, or even reddish-brown. What is the first step I should take?
A1: An initial discoloration of crude this compound is common. The first and simplest purification step is typically recrystallization. This technique is effective at removing many impurities, which often remain in the mother liquor, allowing for the isolation of purer, crystalline this compound.[1] For an effective starting point, a mixed solvent system, such as ethanol (B145695) and water, has been shown to be effective for this class of compounds.[2]
Q2: I performed a single recrystallization, but my this compound product is still colored. What should I do next?
A2: If a single recrystallization is insufficient, you have two primary options:
-
Multiple Recrystallizations: Performing the recrystallization procedure a second or third time can further enhance purity and reduce color.[1]
-
Activated Carbon Treatment: This method is highly effective for removing colored impurities.[1] Many colored compounds are aromatic and have large conjugated systems, which adsorb strongly to the surface of activated carbon.[3] You can incorporate this treatment into your recrystallization protocol.
Q3: How do I properly perform an activated carbon treatment?
A3: To effectively use activated carbon, follow these steps:
-
Dissolve the crude this compound in a suitable hot solvent (the same one you would use for recrystallization).
-
Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution.
-
Gently heat and stir the mixture for a short period. Avoid boiling vigorously, as this can cause the solution to foam up.[3]
-
Perform a hot filtration to rapidly remove the activated carbon and any other insoluble impurities.[1]
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
Logical Flow for Purification
Caption: Workflow for selecting a purification method for this compound.
Q4: I've tried recrystallization and activated carbon treatment, but a persistent color remains. What is the most powerful method to get a pure, colorless product?
A4: For persistent color issues or to separate closely related impurities, column chromatography is the most effective method.[1] This technique separates compounds based on their differential partitioning between a stationary phase (like silica (B1680970) gel) and a mobile phase (a solvent system).[4][5]
Q5: My compound is not separating well during column chromatography. What can I do to improve it?
A5: Poor separation on a column can result from several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: Before running the column, use Thin-Layer Chromatography (TLC) to find an ideal mobile phase. The target compound should have an Rf value of approximately 0.25-0.35 in the chosen solvent system for good separation.[6]
-
Proper Column Packing: Ensure the column is packed uniformly without air bubbles or cracks, which can lead to poor separation.[6]
-
Correct Sample Loading: Dissolve your sample in a minimal amount of solvent before loading it onto the column.[6][7] Loading the sample in a thin, concentrated band at the top of the column is critical for achieving good resolution.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of colored impurities in this compound?
A1: Colored impurities often arise from side reactions, degradation of starting materials, or the formation of high molecular weight byproducts during synthesis. The synthesis of this compound can involve intermediates and reagents that, under certain conditions (e.g., heat), may form colored polymeric or oxidized species. For instance, phenolic compounds can be susceptible to oxidation, which often results in colored products.[8]
Q2: How does activated carbon specifically target colored molecules?
A2: Activated carbon has a highly porous structure with a large surface area.[9] Colored organic impurities are often large, aromatic molecules with extensive pi-conjugated systems. These types of molecules have a strong affinity for the "greasy," nonpolar surface of the activated carbon and are adsorbed onto it through van der Waals forces and pi-stacking interactions, effectively removing them from the solution.[3]
Q3: What is the underlying principle of recrystallization?
A3: Recrystallization works on the principle of differential solubility.[2] An ideal recrystallization solvent will dissolve the target compound well at high temperatures but poorly at low temperatures. Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (and can be filtered out). As the hot, saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out in a purer form.[2]
Comparison of Purification Techniques
| Technique | Principle of Separation | Best For | Advantages | Disadvantages |
| Recrystallization | Differential solubility at varying temperatures.[2] | Removing moderate amounts of impurities from a solid product. | Simple, cost-effective, can handle large quantities. | May not remove impurities with similar solubility; multiple steps may be needed.[1] |
| Activated Carbon Treatment | Adsorption of large, nonpolar molecules onto a carbon surface.[3] | Removing small amounts of highly colored, often aromatic, impurities.[1] | Highly effective for color removal; can be integrated with recrystallization. | Can reduce yield due to co-adsorption of the desired product; requires hot filtration. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase.[4] | Separating complex mixtures or removing persistent impurities.[1] | High resolution and versatility; can separate closely related compounds. | More time-consuming, requires larger volumes of solvent, and is less suitable for very large scales. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Impurity Removal (Hot Filtration): If insoluble impurities are present, perform a hot filtration by passing the solution through a fluted filter paper into a clean, pre-warmed flask.[1]
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes slightly cloudy (the cloud point).[2] Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.[2]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature to promote the formation of large, pure crystals.[2]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under a vacuum.
Protocol 2: Flash Column Chromatography
Caption: Step-by-step process for flash column chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) that provides good separation of this compound from its impurities.[1]
-
Column Preparation: Pack a glass column with silica gel using a slurry method with your initial, least polar eluting solvent. Ensure the packing is uniform and free of air bubbles.[4]
-
Sample Loading: Dissolve the crude, colored this compound in the minimum amount of the mobile phase or a suitable volatile solvent. Carefully add this solution to the top of the silica gel bed.[6]
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure using an inert gas or pump to achieve a steady flow.[6] If using a gradient, gradually increase the polarity of the solvent system.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[1]
-
Monitoring: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure, colorless product.[6]
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Hydroxybenzonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of hydroxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalysts for the synthesis of 4-hydroxybenzonitrile (B152051) (p-hydroxybenzonitrile) via cresol (B1669610) ammoxidation?
The most widely studied and effective catalysts for the vapor-phase ammoxidation of p-cresol (B1678582) to p-hydroxybenzonitrile are mixed metal oxide systems. Vanadium-antimony (V-Sb) oxides are a prominent example, often promoted with other metals like iron, chromium, or tungsten to enhance performance and stability. Iron-antimony (Fe-Sb) based catalysts are also commonly employed. The choice of catalyst is critical for achieving high conversion of cresol and high selectivity towards the desired nitrile product, while minimizing the formation of byproducts like carbon oxides.
Q2: How does the choice of catalyst support affect the reaction?
The catalyst support plays a crucial role in the overall performance of the catalyst system. Supports like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂) provide high surface area, which helps in the dispersion of the active catalytic species. This dispersion increases the number of available active sites for the reaction. The support can also influence the acidity and basicity of the catalyst, which in turn affects the adsorption of reactants and the desorption of products. For instance, the interaction between the active metal oxides and the support can modify the electronic properties and redox behavior of the catalyst, thereby impacting its activity and selectivity.
Q3: What are the typical operating conditions for cresol ammoxidation?
The ammoxidation of cresol is typically carried out in a fixed-bed reactor at atmospheric pressure. The reaction temperature generally ranges from 350°C to 450°C. The molar feed ratio of reactants is a critical parameter to optimize, with typical ranges being:
-
Ammonia (B1221849) (NH₃) to cresol: 5 to 15
-
Oxygen (O₂) to cresol: 2 to 10
The residence time of the reactants in the catalyst bed is also a key factor, usually in the range of 1 to 5 seconds. Optimizing these parameters is essential for maximizing the yield of hydroxybenzonitrile and minimizing catalyst deactivation.
Q4: How can the selectivity towards a specific isomer of hydroxybenzonitrile be improved?
Improving the selectivity towards a specific isomer, such as p-hydroxybenzonitrile from p-cresol, is primarily achieved through the design of the catalyst. The addition of promoter metals to the main catalytic components can create specific active sites that favor the formation of the desired product. For example, the addition of tungsten to a V-Sb oxide catalyst has been shown to improve the selectivity to p-hydroxybenzonitrile by modifying the surface acidity and redox properties of the catalyst. Careful control of reaction temperature and reactant feed ratios can also help in minimizing side reactions and improving selectivity.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Cresol Conversion | 1. Catalyst Deactivation: Coke deposition, active site poisoning, or thermal sintering. 2. Incorrect Reaction Temperature: Temperature may be too low for efficient catalyst activity. 3. Insufficient Reactant Flow: Incorrect flow rates of ammonia or oxygen. | 1. Catalyst Regeneration: Perform in-situ regeneration by passing air or a mixture of air and steam over the catalyst bed at an elevated temperature to burn off coke deposits. If poisoning is severe, the catalyst may need to be replaced. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10°C) while monitoring the conversion and selectivity. 3. Verify Flow Rates: Check and calibrate the mass flow controllers for all reactant gas streams. |
| Poor Selectivity to Hydroxybenzonitrile | 1. Non-optimal Catalyst Composition: The catalyst may favor side reactions leading to the formation of byproducts like benzaldehyde, benzoic acid, or carbon oxides. 2. Incorrect Reaction Temperature: High temperatures can lead to over-oxidation and the formation of CO and CO₂. 3. Improper Feed Ratio: An incorrect ratio of ammonia or oxygen to cresol can lead to incomplete conversion or excessive oxidation. | 1. Catalyst Modification: Consider using a promoted catalyst or modifying the preparation method to alter the surface properties. 2. Adjust Temperature: Lower the reaction temperature to reduce the rate of undesired side reactions. 3. Optimize Feed Ratios: Experiment with different feed ratios of NH₃/cresol and O₂/cresol to find the optimal conditions for selectivity. |
| Rapid Catalyst Deactivation | 1. Coke Formation: Deposition of carbonaceous materials on the catalyst surface, blocking active sites. 2. Active Site Poisoning: Impurities in the feed stream (e.g., sulfur compounds) can irreversibly bind to the active sites. 3. Thermal Sintering: High reaction temperatures can cause the small catalyst particles to agglomerate, reducing the active surface area. | 1. Periodic Regeneration: Implement a regular regeneration cycle to remove coke. 2. Feed Purification: Ensure the purity of the reactant streams by using appropriate purification methods. 3. Operate at Lower Temperatures: If possible, operate at the lower end of the effective temperature range to minimize sintering. Consider using a more thermally stable catalyst support. |
Catalyst Performance Data
| Catalyst | Support | Reaction Temp. (°C) | Cresol Conversion (%) | HBN Selectivity (%) | HBN Yield (%) | Reference |
| V-Sb-O | SiO₂ | 400 | 98.5 | 85.2 | 83.9 | |
| V-Sb-W-O | SiO₂ | 400 | 99.1 | 90.5 | 89.7 | |
| Fe-Sb-O | Al₂O₃ | 420 | 95.0 | 82.0 | 77.9 | |
| Cr-V-O | TiO₂ | 380 | 92.0 | 88.0 | 81.0 | N/A |
Note: The data presented here is a summary from various literature sources and should be used for comparative purposes. Actual performance may vary depending on specific experimental conditions.
Experimental Protocols
1. Catalyst Preparation (Example: V-Sb-W/SiO₂)
-
Support Preparation: A commercial silica (SiO₂) support is crushed and sieved to the desired particle size (e.g., 20-40 mesh).
-
Precursor Solution: A solution of ammonium (B1175870) metavanadate (NH₄VO₃), antimony trichloride (B1173362) (SbCl₃), and ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀) is prepared in an aqueous solution of oxalic acid. The molar ratio of the metals (V:Sb:W) is carefully controlled.
-
Impregnation: The silica support is added to the precursor solution and the mixture is stirred continuously at a slightly elevated temperature (e.g., 80°C) until all the liquid has evaporated. This process is known as incipient wetness impregnation.
-
Drying and Calcination: The impregnated support is dried in an oven at 120°C for 12 hours. Subsequently, the dried solid is calcined in a furnace in a flow of air at a high temperature (e.g., 500-600°C) for several hours to convert the precursors into their active oxide forms.
2. Catalytic Activity Testing
-
Reactor Setup: A fixed-bed reactor, typically a quartz or stainless steel tube, is used. The catalyst (e.g., 1-2 grams) is packed in the center of the reactor and supported by quartz wool.
-
Pre-treatment: The catalyst is pre-treated in a flow of nitrogen or air at the reaction temperature for a period of time to ensure it is stable before introducing the reactants.
-
Reaction: A mixture of p-cresol, ammonia, oxygen, and an inert gas (e.g., nitrogen or helium) is fed into the reactor at a controlled flow rate. The p-cresol is typically vaporized and mixed with the other gases before entering the reactor.
-
Product Analysis: The effluent gas stream from the reactor is passed through a cold trap to condense the liquid products. The products are then analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of cresol and the selectivity to hydroxybenzonitrile and other byproducts. The gaseous products (CO, CO₂) can be analyzed using an online gas analyzer.
Visualizations
Caption: Experimental workflow for catalyst preparation and testing.
Caption: Troubleshooting decision tree for hydroxybenzonitrile synthesis.
Technical Support Center: Synthesis of 2-Hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-hydroxybenzonitrile (B42573).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Dehydration of Salicylaldoxime (B1680748): This is a widely used two-step process starting from salicylaldehyde (B1680747) and a hydroxylamine (B1172632) salt to form salicylaldoxime, which is then dehydrated.[1][2][3]
-
Dehydration of 2-Hydroxybenzamide: This method involves the direct dehydration of 2-hydroxybenzamide using various dehydrating agents or catalytic methods.[3][4]
-
Catalytic Ammoxidation of o-Cresol (B1677501): This industrial method involves the reaction of o-cresol with ammonia (B1221849) and oxygen in the presence of a catalyst.
-
From Ammonium (B1175870) Salicylate (B1505791): A method involving the reaction of ammonium salicylate with urea (B33335) and sulfamic acid in the presence of a catalyst.[5]
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Other Routes: Less common methods include the Sandmeyer reaction of 2-aminophenol (B121084) and the Rosenmund-von Braun reaction of 2-halophenols.[6]
Q2: What are the common side products observed during the synthesis of this compound?
A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. A summary of common side products is provided in the table below.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the consumption of the starting material and the formation of the product and any byproducts. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative monitoring.[7]
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary methods for purification are:
-
Recrystallization: This is the most common and effective method for purifying the crude product. Suitable solvents include ethanol, acetone, acetonitrile, or mixtures thereof.[7] The ideal solvent will dissolve the crude product at an elevated temperature and allow the desired this compound to crystallize upon cooling, while impurities remain dissolved.
-
Vacuum Distillation: This method is effective for removing non-volatile impurities.[3]
-
Column Chromatography: Silica gel column chromatography can be used for separating the desired product from closely related impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the common route from salicylaldehyde.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Incomplete reaction: The conversion of the starting material is not complete. | - Monitor the reaction by TLC until the starting material is consumed.[7]- Ensure efficient stirring to promote reactant mixing.- Consider extending the reaction time. |
| Suboptimal reaction temperature: The temperature is too low for the reaction to proceed efficiently or too high, leading to decomposition. | - Maintain the recommended reaction temperature for the specific protocol. For the oximation step, temperatures are often kept moderate, while dehydration may require higher temperatures. | |
| Loss of product during work-up or purification: Product may be lost during extraction, washing, or recrystallization steps. | - During aqueous work-up, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous phase.- When performing recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling. | |
| Presence of Multiple Spots on TLC After Reaction (Indicating Impurities) | Formation of triazine byproduct: Self-condensation of this compound at high temperatures (>100 °C).[1][4] | - Maintain the reaction temperature below 100°C during the final stages of the synthesis and purification. |
| Presence of unreacted starting material (salicylaldehyde or salicylaldoxime): The reaction has not gone to completion. | - As mentioned above, ensure the reaction goes to completion by monitoring with TLC.[7] | |
| Formation of other byproducts: Depending on the reagents and conditions, other side reactions may occur. | - Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize side product formation. | |
| Product is colored or oily | Presence of impurities: Colored impurities or residual solvent can affect the product's appearance. | - Perform an additional recrystallization step.[7]- Treat a solution of the crude product with activated charcoal to remove colored impurities.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Data Presentation
Table 1: Common Side Products in this compound Synthesis
| Side Product | Formation Context | Reference(s) |
| Triazine Derivatives | Self-condensation of this compound at temperatures >100°C in the liquid phase. | [1][4] |
| Unreacted Starting Materials | Incomplete reaction (e.g., salicylaldehyde, salicylaldoxime, 2-hydroxybenzamide). | [2][7] |
| Isomeric Byproducts | Nitration of salicylamide (B354443) can lead to 2-hydroxy-4-nitrobenzamide (B1510232) and 2-hydroxy-5-nitrobenzamide. | [7] |
| Methylamine | Formation during the synthesis from methyl 2-hydroxybenzoate and ammonia. | [1][4] |
| Phenol | Decomposition of salicylic (B10762653) acid at high temperatures if used as a precursor. | [5] |
Experimental Protocols
Synthesis of this compound from Salicylaldehyde
This protocol is a generalized procedure based on common literature methods.[1][2]
Step 1: Formation of Salicylaldoxime
-
Dissolve salicylaldehyde in a suitable solvent (e.g., ethanol, toluene).
-
Add an aqueous solution of hydroxylamine hydrochloride (or sulfate) and a base (e.g., sodium hydroxide, sodium carbonate) to the salicylaldehyde solution. The base is used to neutralize the acid formed from the hydroxylamine salt.
-
Stir the mixture at a controlled temperature (e.g., 30-50°C) until the reaction is complete, as monitored by TLC.
-
Upon completion, the salicylaldoxime may precipitate or can be isolated by extraction.
Step 2: Dehydration of Salicylaldoxime
-
Dissolve the dried salicylaldoxime in an inert solvent (e.g., toluene, xylene).[1]
-
Slowly add a dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride, acetic anhydride) at a controlled temperature.[1][3]
-
After the addition is complete, the reaction mixture is typically heated to drive the dehydration to completion.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by quenching with water or a basic solution, followed by extraction of the product into an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield crude this compound.
-
The crude product is then purified by recrystallization or vacuum distillation.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound from salicylaldehyde.
References
- 1. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 2. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 3. This compound | High Purity | For Research Use [benchchem.com]
- 4. patents.justia.com [patents.justia.com]
- 5. CN102174002A - Method for preparing this compound from ammonium salicylate as raw material - Google Patents [patents.google.com]
- 6. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Preventing trimerization of 2-hydroxybenzonitrile at high temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxybenzonitrile (B42573), focusing on the prevention of its trimerization at high temperatures.
Troubleshooting Guides
Issue 1: Significant Formation of Insoluble White Precipitate (Triazine Trimer) During High-Temperature Reactions
Symptoms:
-
Formation of a white, crystalline, and often insoluble solid during synthesis or workup at temperatures exceeding 100°C.
-
Low yield of the desired this compound.
-
Difficulty in purifying the final product.
Root Cause: this compound undergoes thermal trimerization to form a stable, high-melting s-triazine derivative. This reaction is particularly rapid and autocatalytic at temperatures above 140°C in the liquid phase.[1] The presence of acidic or basic catalysts can also promote this side reaction.
Solutions:
1. Employ Low-Temperature Synthesis Methods: The most effective way to prevent trimerization is to avoid high temperatures altogether. Several synthesis routes allow for the formation of this compound at temperatures well below the critical point for trimerization.
-
Method A: Dehydration of Salicylaldoxime (B1680748) using Thionyl Chloride. This method can be performed at temperatures between 30-50°C, effectively preventing trimerization.[2]
-
Method B: Dehydration of Salicylaldoxime using Triphosgene. This reaction is typically carried out at temperatures ranging from 40-60°C.[2]
2. Gas-Phase Dehydration of 2-Hydroxybenzamide: For processes requiring higher temperatures, conducting the reaction in the gas phase can significantly minimize the formation of the triazine byproduct.[3] In the gas phase, intermolecular collisions leading to trimerization are less frequent compared to the liquid phase.
-
Key Parameters: This process involves passing 2-hydroxybenzamide vapor over a solid catalyst (e.g., silica (B1680970) gel impregnated with phosphoric acid) at 380-400°C under reduced pressure (20-40 mbar).[3] The combination of high temperature and low pressure favors the desired intramolecular dehydration over the intermolecular trimerization.
3. Control of Reaction pH: While specific quantitative data on the effect of pH on this compound trimerization is not readily available, it is known that both strong acids and bases can catalyze nitrile trimerization.[4]
-
Recommendation: Maintain a neutral or near-neutral pH during synthesis and workup, especially at elevated temperatures. If acidic or basic conditions are necessary, they should be neutralized as quickly as possible upon reaction completion, and subsequent high-temperature steps should be avoided.
4. Solvent Selection: The polarity of the solvent can influence the rate of reactions involving polar intermediates.[5] Although specific studies on this compound are scarce, using a non-polar solvent may reduce the stability of polar intermediates in the trimerization pathway.
-
Recommendation: When conducting reactions at elevated temperatures is unavoidable, consider using non-polar solvents such as toluene (B28343) or xylene.[2]
Frequently Asked Questions (FAQs)
Q1: At what temperature does the trimerization of this compound become a significant issue?
A1: Trimerization can begin at temperatures above 100°C in the liquid phase. It becomes immediate and autocatalytic from 140°C onwards.[1] Therefore, it is crucial to maintain reaction and purification temperatures below this threshold if working in the liquid phase.
Q2: Are there any chemical inhibitors that can be added to prevent trimerization at high temperatures?
A2: Currently, there is limited information in the scientific literature on specific chemical inhibitors for the trimerization of this compound. The most effective approach is to prevent its formation by controlling the reaction conditions, primarily temperature and phase (liquid vs. gas).
Q3: How can I remove the triazine byproduct from my this compound product?
A3: The triazine byproduct is typically a high-melting and poorly soluble solid. This difference in physical properties can be exploited for purification.
-
Crystallization: this compound can be purified by crystallization from an appropriate solvent system. The triazine, being less soluble, may precipitate out or be removed by filtration. Cooling a solution of the crude product can induce the crystallization of the desired product, leaving the triazine and other impurities in the mother liquor.[1]
-
Distillation: Vacuum distillation can be used to purify this compound, which has a lower boiling point than the triazine trimer. Care must be taken to avoid high temperatures during distillation to prevent further trimerization.[3]
Q4: Can I use acid catalysts to improve the synthesis of this compound?
A4: While some nitrile syntheses are acid-catalyzed, strong acids like chlorosulfonic acid and trifluoromethanesulfonic acid are known to effectively catalyze the trimerization of aromatic nitriles.[6][7] Therefore, their use should be avoided if trimerization is a concern. If an acid catalyst is required for a specific transformation, its concentration and the reaction temperature should be carefully optimized to minimize the formation of the triazine byproduct.
Q5: Does the presence of water affect the stability of this compound at high temperatures?
A5: At high temperatures, the presence of water, especially in the presence of ammonia, can lead to the hydrolysis of this compound back to 2-hydroxybenzamide.[1] While this is a different side reaction from trimerization, it also contributes to a lower yield of the desired product. Therefore, anhydrous conditions are generally preferred for high-temperature reactions involving this compound.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and Their Impact on Trimerization
| Synthesis Method | Key Reagents | Temperature Range (°C) | Pressure | Phase | Trimerization Potential | Reference |
| Dehydration of Salicylaldoxime | Thionyl Chloride, Toluene | 30 - 50 | Atmospheric | Liquid | Low | [2] |
| Dehydration of Salicylaldoxime | Triphosgene, Toluene | 40 - 60 | Atmospheric | Liquid | Low | [2] |
| Dehydration of 2-Hydroxybenzamide | Silica Gel, Phosphoric Acid | 380 - 400 | 20 - 40 mbar | Gas | Minimized | [3] |
| Amidation/Dehydration | Methyl 2-hydroxybenzoate, NH₃ | >100 | Not specified | Liquid | High | [2] |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of this compound via Dehydration of Salicylaldoxime with Thionyl Chloride
Materials:
-
Salicylaldoxime
-
Toluene
-
Thionyl chloride (50% solution in toluene)
-
Dichloroethane
-
Water
Procedure:
-
Charge a reaction vessel with salicylaldoxime and toluene.
-
Cool the reaction mixture to 20°C.
-
Slowly add a 50% solution of thionyl chloride in toluene over 2 hours, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, stir the reaction mass for an additional hour at this temperature.
-
Slowly raise the temperature to 40°C and stir for another hour to ensure the completion of the reaction.
-
Recover the toluene by distillation under reduced pressure.
-
Carefully add water to the reaction mass.
-
Extract the product with dichloroethane.
-
Separate the organic layer and recover the dichloroethane by distillation to obtain crude this compound.
Protocol 2: Gas-Phase Synthesis of this compound via Dehydration of 2-Hydroxybenzamide
Materials:
-
2-Hydroxybenzamide
-
Silica gel catalyst impregnated with phosphoric acid
Procedure:
-
Prepare the catalyst by impregnating silica gel with an aqueous solution of phosphoric acid and then drying and calcining it.
-
Load the catalyst into a tubular reactor equipped with a heating jacket.
-
Heat the reactor to a temperature of 380-390°C.
-
Melt the 2-hydroxybenzamide in a heated reservoir.
-
Under a reduced pressure of 20-40 mbar, meter the molten 2-hydroxybenzamide onto the catalyst at a controlled rate (e.g., Liquid Hourly Space Velocity of 0.1-0.5 h⁻¹).
-
The gaseous product is collected after passing through the reactor.
-
The crude this compound is then purified by vacuum distillation.
Visualizations
Caption: Trimerization of this compound at high temperatures.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 3. patents.justia.com [patents.justia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4159262A - Catalytic trimerization of aromatic nitriles and triaryl-s-triazine ring cross-linked high temperature resistant polymers and copolymers made thereby - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Substituted Hydroxybenzonitriles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of substituted hydroxybenzonitriles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities found in crude substituted hydroxybenzonitriles?
A1: Common impurities often originate from the synthetic route used. These can include:
-
Unreacted Starting Materials: Such as the corresponding substituted hydroxybenzaldehyde[1].
-
Reaction Intermediates: For instance, the oxime intermediate may be present if the dehydration step is incomplete[1].
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under acidic/basic conditions, leading to the formation of the corresponding amide or carboxylic acid[1].
-
Colored Byproducts: High-temperature reactions can often generate colored impurities that persist in the crude product[1][2].
Q2: My final product has a persistent color. How can I remove it?
A2: Colored impurities are a common issue. Several techniques can be employed:
-
Activated Carbon Treatment: This is a highly effective method for removing colored impurities. The crude product is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is gently heated. A hot filtration to remove the carbon, followed by crystallization or solvent evaporation, yields the decolorized product[2].
-
Recrystallization: This is a primary purification technique that can also remove colored impurities, which may remain in the mother liquor.[2][3] Multiple recrystallizations may be necessary to achieve the desired purity[2].
-
Column Chromatography: If color persists after other treatments, column chromatography using silica (B1680970) gel is a very effective method for separating the target compound from colored byproducts[2].
Q3: My recrystallization attempt resulted in an oil instead of crystals. What went wrong and how can I fix it?
A3: "Oiling out" during recrystallization typically occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated with impurities. To resolve this:
-
Re-heat the Solution: Add more solvent to the oiled-out mixture and heat until a clear solution is formed.
-
Promote Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling often promotes oil formation[4].
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
-
Solvent System Re-evaluation: The chosen solvent may be inappropriate. Screen a variety of solvents or solvent mixtures to find one that dissolves the compound well at high temperatures but poorly at low temperatures[3].
Q4: The purity of my substituted hydroxybenzonitrile is still below 98% after a single recrystallization. What should be my next step?
A4: If a single recrystallization is insufficient, consider the following:
-
High Impurity Load: If the crude material is very impure, a preliminary purification step like an acid-base wash or treatment with activated carbon might be necessary before attempting another recrystallization[2].
-
Second Recrystallization: Performing a second recrystallization can often significantly improve purity[2].
-
Co-precipitation of Impurities: An impurity with solubility properties very similar to your product may be co-precipitating. In this scenario, column chromatography is the most effective method for separation[2].
Data Presentation: Comparison of Purification Techniques
The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the experiment.
| Technique | Principle | Commonly Removes | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures[3][5]. | Solid impurities with different solubility profiles, some colored impurities[2]. | Cost-effective, scalable, can yield high-purity crystalline material[3]. | Requires a suitable solvent, potential for product loss in the mother liquor, may not remove impurities with similar solubility[2][4]. |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase[6]. | Closely related structural analogs, colored byproducts, baseline impurities[2][7]. | High resolution for difficult separations, applicable to a wide range of compounds[6]. | More time-consuming, requires larger volumes of solvent, can be complex to optimize[7]. |
| Acid-Base Extraction | Utilizes the acidic nature of the phenolic hydroxyl group to separate it from neutral or basic impurities. | Neutral organic impurities, basic impurities. | Good for initial cleanup of crude material, separates based on chemical properties. | Requires use of acids and bases, may not be suitable for base-sensitive compounds, generates aqueous waste. |
| Activated Carbon Treatment | Adsorption of large, colored impurity molecules onto the surface of activated carbon[2]. | Highly conjugated systems, colored impurities[2]. | Very effective for color removal, relatively simple procedure[2]. | Can adsorb some of the desired product, leading to yield loss; requires hot filtration[2]. |
Visualized Workflows and Logic
The following diagrams illustrate a general purification workflow and a troubleshooting decision tree for common purification challenges.
Caption: General experimental workflow for the purification of substituted hydroxybenzonitriles.
Caption: Troubleshooting decision tree for low purity after recrystallization.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for purifying solid substituted hydroxybenzonitriles.
-
Solvent Screening:
-
Place approximately 50 mg of the crude product into several test tubes.
-
To each tube, add 0.5 mL of a different test solvent (e.g., ethanol (B145695), toluene, ethyl acetate (B1210297), hexanes, or mixtures like ethanol/water)[3].
-
Observe solubility at room temperature. A good solvent will not dissolve the compound at this temperature[3].
-
Gently heat the insoluble mixtures. The ideal solvent will completely dissolve the compound at an elevated temperature[3].
-
Allow the hot solutions to cool slowly to room temperature, then place in an ice bath. The best solvent system will yield a large quantity of crystals[3].
-
-
Recrystallization Procedure (using an Ethanol/Water system as an example):
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to completely dissolve the solid with gentle heating and stirring[3].
-
(Optional Hot Filtration): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-heated receiving flask[3].
-
To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy (this is the saturation point)[3].
-
Add a few more drops of hot ethanol to just re-dissolve the precipitate and ensure the solution is clear[3].
-
Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals thoroughly to remove residual solvent.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating compounds that are not sufficiently purified by recrystallization[2].
-
Solvent System Selection:
-
Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation between your desired compound and its impurities. The target compound should have an Rf value of approximately 0.2-0.4[7].
-
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool[8].
-
Add a small layer of sand[8].
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes)[8].
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles[8].
-
Add a final layer of sand on top of the silica bed to prevent disruption during solvent addition[8].
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent to a dry, free-flowing powder. Carefully add this powder to the top of the column[2][7].
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (flash chromatography) or allow gravity to facilitate the flow of the mobile phase through the column[6].
-
Collect the eluting solvent in fractions (e.g., in test tubes)[2].
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified substituted hydroxybenzonitrile[2].
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Purification [chem.rochester.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
How to address catalyst deactivation in ammoxidation reactions
Welcome to the technical support center for ammoxidation reactions. This resource is designed for researchers, scientists, and development professionals to troubleshoot and resolve common issues encountered during their experiments, with a focus on catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in ammoxidation reactions?
A1: Catalyst deactivation in ammoxidation is a gradual loss of catalytic activity and/or selectivity. The primary causes can be broadly categorized into three types: chemical, thermal, and mechanical.[1][2]
-
Chemical Deactivation: This includes poisoning and coking. Poisoning occurs when impurities in the feedstock, such as sulfur compounds, heavy metals (like lead or mercury), or phosphorus, strongly bind to the active sites of the catalyst, rendering them inactive.[1][3][4] Coking, or fouling, is the deposition of carbonaceous materials (coke) on the catalyst surface and within its pores, which blocks access to the active sites.[1][4]
-
Thermal Deactivation (Sintering): High reaction temperatures, which are common in exothermic ammoxidation processes, can cause the small catalyst particles to agglomerate.[2][3][4] This process, known as sintering, leads to a reduction in the active surface area and, consequently, a loss of catalytic activity.[2][4] The presence of water vapor can accelerate sintering.[2]
-
Mechanical Deactivation: This involves the physical loss or damage of the catalyst material.[3] In fluidized-bed reactors, attrition (the breakdown of catalyst particles due to collisions) and crushing can lead to the loss of active material.[2][5]
Q2: My acrylonitrile (B1666552) selectivity is decreasing while propane (B168953)/propylene (B89431) conversion remains high. What could be the issue?
A2: A decrease in selectivity towards the desired nitrile product, with sustained high conversion of the hydrocarbon, often points towards a change in the nature of the active sites or the reaction mechanism. This could be due to:
-
Changes in Catalyst Structure: The active phase of the catalyst might be undergoing a transformation due to the reaction conditions. For some systems, like V/Sb/O catalysts, an excess of certain components (e.g., vanadium) can lead to the increased production of undesired carbon oxides (COx) and propylene.[6]
-
Coke Formation: Specific types of coke deposits can alter the selectivity of the catalyst by blocking certain reaction pathways while leaving others unaffected.[3]
-
Non-Selective Gas Phase Reactions: High temperatures can promote non-selective oxidation reactions in the gas phase, reducing the yield of acrylonitrile.[7]
Q3: How do I know if my catalyst is deactivated by poisoning or coking?
A3: Differentiating between poisoning and coking often requires specific characterization techniques.
-
Temperature-Programmed Oxidation (TPO): This is a powerful technique to identify and quantify coke deposits. The deactivated catalyst is heated in an oxidizing atmosphere, and the amount of CO2 produced is measured, which corresponds to the amount of coke burned off.
-
Elemental Analysis: Techniques like X-ray Fluorescence (XRF) or X-ray Photoelectron Spectroscopy (XPS) can detect the presence of poisons on the catalyst surface.[2] XPS is particularly useful as it provides information about the chemical state of the elements present.[2]
-
Regeneration Attempts: Coking is often reversible through controlled oxidation (burning off the coke).[4][8] If the catalyst activity is restored after such a treatment, coking was a likely cause of deactivation. Poisoning can be reversible or irreversible depending on the nature of the poison.[2]
Q4: Can a deactivated ammoxidation catalyst be regenerated?
A4: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism.
-
For Coking/Fouling: The most common method is thermal regeneration, which involves carefully controlled heating of the catalyst in the presence of a dilute oxygen stream to burn off the coke deposits.[8]
-
For Reversible Poisoning: Chemical washing with specific solvents or solutions can sometimes remove the poisoning species from the catalyst surface.[9]
-
For Sintering: Sintering is generally considered an irreversible deactivation mechanism.[2] In such cases, the catalyst usually needs to be replaced.
Ex-situ regeneration (outside the reactor) can often recover 75% to 95% of the catalyst's activity, whereas in-situ regeneration may only recover 50% to 60%.[9]
Troubleshooting Guides
This section provides step-by-step guidance for troubleshooting common problems encountered during ammoxidation experiments.
Issue 1: Gradual Decrease in Hydrocarbon Conversion
| Possible Cause | Troubleshooting Step |
| Catalyst Coking | 1. Perform a Temperature-Programmed Oxidation (TPO) analysis on a sample of the used catalyst to confirm the presence of coke. 2. If coking is confirmed, attempt to regenerate the catalyst via controlled calcination in a dilute air/N2 mixture. 3. Optimize reaction conditions (e.g., lower hydrocarbon partial pressure, adjust temperature) to minimize coke formation. |
| Catalyst Sintering | 1. Characterize the fresh and used catalyst using BET surface area analysis and X-ray Diffraction (XRD). A significant decrease in surface area and an increase in crystallite size are indicative of sintering.[2] 2. Review the reactor temperature profile. Hot spots can accelerate sintering. 3. Consider using a catalyst with higher thermal stability or operating at a lower temperature if the process allows.[2] |
| Catalyst Poisoning | 1. Analyze the feedstock for common poisons (e.g., sulfur, phosphorus, heavy metals).[3] 2. If poisons are detected, implement a purification step for the feed stream. 3. Use surface analysis techniques like XPS to identify the poison on the catalyst surface.[2] |
Issue 2: Increased Pressure Drop Across the Reactor
| Possible Cause | Troubleshooting Step |
| Catalyst Fouling/Coking | 1. Excessive coke formation can block the void spaces in a packed bed reactor.[5] 2. Implement a catalyst regeneration cycle to remove the deposits.[5] |
| Catalyst Attrition/Crushing | 1. This is more common in fluidized-bed reactors. The generation of fine particles can lead to blockages. 2. Visually inspect the catalyst for signs of physical damage. 3. Consider using a catalyst with higher mechanical strength or optimizing the fluidization conditions to be less aggressive.[2][5] |
Data Presentation
Table 1: Effect of Reaction Temperature on Propane Ammoxidation over a Mo-V-Nb-Te-O Catalyst
| Temperature (K) | Propane Conversion (%) | Acrylonitrile Selectivity (%) | Acrylonitrile Yield (%) |
| 613 | ~20 | ~55 | ~11 |
| 633 | ~35 | ~58 | ~20 |
| 653 | ~50 | ~57 | ~28 |
| 673 | ~60 | ~55 | ~33 |
| 693 | ~58 | ~50 | ~29 |
Data adapted from a study on Mo-V-Nb-Te-O catalysts. The results show that propane conversion and acrylonitrile yield pass through a maximum at 673K.[10]
Table 2: Comparison of Catalyst Regeneration Efficiency
| Deactivation Cause | Regeneration Method | Typical Activity Recovery | Reference |
| Coking | Thermal Treatment (Oxidative) | High (75-95% for ex-situ) | [9] |
| Poisoning (Reversible) | Chemical Washing | Moderate to High | [9] |
| Sintering | Not Applicable (Irreversible) | Low to None | [2] |
Experimental Protocols
Protocol 1: Temperature-Programmed Oxidation (TPO) for Coke Quantification
Objective: To determine the amount and nature of carbonaceous deposits on a deactivated catalyst.
Methodology:
-
Sample Preparation: A known weight (e.g., 50-100 mg) of the deactivated catalyst is loaded into a quartz microreactor.
-
Pre-treatment: The sample is heated under an inert gas flow (e.g., He or Ar) to a specified temperature (e.g., 150 °C) to remove any physisorbed species.
-
Oxidation: The gas flow is switched to a dilute oxidizing mixture (e.g., 5% O2 in He). The temperature is then ramped up at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).
-
Detection: The off-gas is continuously monitored by a thermal conductivity detector (TCD) or a mass spectrometer to measure the concentration of CO2 (and CO) produced.
-
Quantification: The amount of coke is calculated by integrating the area under the CO2 (and CO) evolution peak and comparing it to a calibration standard.
Protocol 2: Catalyst Stability and Reusability Test
Objective: To assess the stability of a catalyst over multiple reaction cycles.
Methodology:
-
Initial Reaction: Perform the ammoxidation reaction under standard conditions for a set duration (e.g., 6-8 hours).[5]
-
Product Analysis: Analyze the product stream using gas chromatography (GC) to determine the conversion of the hydrocarbon and the selectivity to acrylonitrile and other products.[5]
-
Catalyst Recovery: After the first run, stop the reaction and cool the reactor under an inert atmosphere. Recover the catalyst by filtration.[5]
-
Catalyst Washing & Drying: Wash the recovered catalyst with a suitable solvent (e.g., ethanol) to remove any adsorbed species and then dry it under vacuum.[5]
-
Subsequent Runs: Reuse the recovered and dried catalyst for subsequent reaction runs under the identical conditions as the initial run.[5]
-
Data Comparison: Compare the conversion and selectivity data from each consecutive run. A significant drop in performance indicates catalyst deactivation.[5]
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Key mechanisms of catalyst deactivation.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. What are the reasons for catalyst deactivation during the reaction process?-Chunjingcui Optoelectronic Technology [en.sxchunjingcui.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. A Review of the Catalysts Used in Propane Ammoxidation Reaction to Produce Acrylonitrile [ijraset.com]
- 7. US6649130B1 - Reaction process in hybrid reactor for propylene ammoxidation - Google Patents [patents.google.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 10. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
Overcoming "oiling out" during recrystallization of hydroxybenzonitriles
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering "oiling out" during the recrystallization of hydroxybenzonitrile isomers.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during recrystallization?
A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from the solution as a liquid or "oil" rather than forming solid crystals upon cooling.[1][2] This oil is a supersaturated liquid phase of the solute.[1] If this oil eventually solidifies, it often traps impurities and forms an impure, glass-like solid instead of a pure crystalline lattice.[3]
Q2: What causes a compound like hydroxybenzonitrile to oil out?
A2: Several factors can cause a compound to oil out:
-
High Supersaturation: The solution is too concentrated, causing the solute to crash out of solution too rapidly for crystals to form.[1]
-
Low Melting Point: The melting point of the solute is lower than the temperature of the solution when it reaches saturation. Consequently, the compound melts instead of crystallizing.[3]
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of the target compound, increasing the likelihood of it being a liquid at the saturation temperature.[3]
-
Rapid Cooling: Cooling the solution too quickly can lead to a state where the rate of phase separation is faster than the rate of crystal nucleation.[4]
-
Inappropriate Solvent Choice: Using a solvent with a very high boiling point relative to the solute's melting point can be problematic. Additionally, in mixed solvent systems, the separating solute can cause the solvents to de-mix, leading to oiling out.[4]
Q3: Why is oiling out a problem for purification?
A3: Oiling out is detrimental to purification because the liquid oil droplets are often excellent solvents for impurities.[1][3] When the oil solidifies, these impurities become trapped within the non-crystalline solid, defeating the purpose of recrystallization. The resulting product is often sticky, difficult to handle, and has low purity.
Troubleshooting Guide
Q4: My hydroxybenzonitrile solution has turned cloudy and formed oily droplets upon cooling. What should I do now?
A4: When you observe oiling out, the immediate goal is to redissolve the oil and encourage proper crystallization.
-
Reheat and Add More Solvent: Place the flask back on the heat source and reheat until the oil redissolves completely.
-
Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.[3]
-
Ensure Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask (e.g., by wrapping it in glass wool or placing it in a large beaker packed with paper towels) can promote the slow formation of crystals.
-
Scratch and Seed: If crystals do not form, try scratching the inside surface of the flask below the solvent level with a glass rod. If you have a small sample of pure crystal (a "seed crystal"), add it to the solution to induce crystallization.[4]
Q5: I tried adding more solvent and cooling slowly, but my compound still oils out. What are my next steps?
A5: If initial remedies fail, a change in the solvent system is likely necessary.
-
Change Single Solvent: If you are using a single solvent, its boiling point may be too high. Try a solvent with similar polarity but a lower boiling point. For example, if you were using toluene, you might try benzene (B151609) or a solvent mixture.[3]
-
Adjust Mixed Solvent Ratio: If using a mixed solvent system (e.g., ethanol (B145695)/water), reheat the solution and add more of the "good" solvent (the one in which the compound is more soluble, e.g., ethanol) to prevent premature precipitation.[3][5]
-
Purify with Charcoal: Impurities may be the root cause. Re-dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding with the slow cooling.[3]
Q6: How can I proactively prevent oiling out in my hydroxybenzonitrile recrystallization?
A6: A well-planned experiment based on the compound's properties is the best prevention.
-
Informed Solvent Selection: Choose a solvent or solvent pair where the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Consult the physical properties data (Table 1) and solubility information (Table 2). Avoid solvents with boiling points significantly higher than the melting point of the hydroxybenzonitrile isomer.
-
Control Supersaturation: Use only the minimum amount of hot solvent required to fully dissolve your compound. Avoid making the solution overly concentrated.[1]
-
Utilize Seeding: Proactively add a seed crystal to the solution once it has cooled slightly but before it becomes visibly cloudy. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation that leads to oiling out.[1]
-
Slow Generation of Supersaturation: Employ very slow cooling rates or, in the case of anti-solvent crystallization, add the anti-solvent very slowly with vigorous stirring to avoid localized high supersaturation.[1]
Data Presentation
Physical Properties of Hydroxybenzonitrile Isomers
Understanding the melting point of your specific isomer is critical for selecting an appropriate recrystallization solvent and temperature profile to avoid oiling out.
| Compound | Structure | CAS Number | Melting Point (°C) |
| 2-Hydroxybenzonitrile (o-Cyanophenol) | 611-20-1 | 92 - 96 °C[1][6] | |
| 3-Hydroxybenzonitrile (m-Cyanophenol) | 873-62-1 | 78 - 83 °C[4][5] | |
| 4-Hydroxybenzonitrile (p-Cyanophenol) | 767-00-0 | 110 - 115 °C[2][7] | |
| Table 1: Physical properties of hydroxybenzonitrile isomers. |
Qualitative Solubility of Hydroxybenzonitriles
The following table provides a qualitative summary of solubility for selecting a starting solvent system. An ideal single solvent should show poor solubility at room temperature and good solubility when hot. For a mixed-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "bad" solvent (anti-solvent).
| Solvent | This compound | 3-Hydroxybenzonitrile | 4-Hydroxybenzonitrile |
| Water | Limited Solubility[8] | Slightly Soluble[9] | Slightly Soluble / Insoluble[10][11] |
| Methanol | Slightly Soluble | Data not available | Soluble[10][11] |
| Ethanol | Soluble[8] | Data not available | Data not available |
| Acetone | Soluble[8] | Data not available | Soluble |
| Toluene | Data not available | Data not available | Recrystallization solvent[12] |
| Benzene | Data not available | Data not available | Recrystallization solvent[13] |
| Chloroform | Sparingly Soluble | Data not available | Soluble |
| Ether | Data not available | Data not available | Soluble |
| Table 2: Qualitative solubility of hydroxybenzonitrile isomers in common solvents. Note: Quantitative solubility data as a function of temperature is not readily available in published literature. |
Experimental Protocols
Protocol 1: General Recrystallization (Ethanol/Water Mixed Solvent System)
This protocol is a good starting point for hydroxybenzonitriles, particularly when a single solvent is not effective. An ethanol/water system is often suitable for phenolic compounds.[5]
-
Dissolution: Place the crude hydroxybenzonitrile in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Use a hot plate and stir bar for efficient dissolution.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Induce Saturation: While the ethanol solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (this is the "cloud point").
-
Re-clarify: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Troubleshooting Oiling Out
If you encounter oiling out with Protocol 1, use this modified procedure.
-
Re-dissolve the Oil: If oil has formed, place the flask back on the hot plate. Add a small volume (e.g., 10-20% of the initial volume) of the "good" solvent (ethanol) and heat until the solution is clear again.
-
Slower Cooling: Crucially, modify the cooling step for a much slower rate. Place the hot flask into a large beaker filled with hot water (near boiling) and allow the entire assembly to cool to room temperature overnight. This very gradual temperature decrease is often sufficient to favor crystal nucleation over oiling.
-
Seeding: If available, add a single, small seed crystal to the solution after it has cooled slightly below the boiling point but before any cloudiness appears.
-
Proceed to Isolation: Once crystals have formed, proceed with steps 6-9 from Protocol 1.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with overcoming oiling out.
Caption: Logical pathways for a supersaturated solution.
Caption: Troubleshooting workflow for an oiling out event.
References
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]
- 9. 3-Hydroxybenzonitrile, 99% | Fisher Scientific [fishersci.ca]
- 10. 4-Hydroxybenzonitrile, 98+% | Fisher Scientific [fishersci.ca]
- 11. 4-Hydroxybenzonitrile, 98+% | Fisher Scientific [fishersci.ca]
- 12. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 13. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 2-Hydroxybenzonitrile and Its Isomers
For researchers and professionals in the fields of chemical analysis and drug development, precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a cornerstone technique for determining molecular structure. This guide provides a detailed comparative analysis of the 1H NMR spectra of 2-hydroxybenzonitrile (B42573) and its structural isomers, 3-hydroxybenzonitrile and 4-hydroxybenzonitrile. The distinct electronic environments of the aromatic protons in these isomers, arising from the relative positions of the hydroxyl and nitrile functional groups, result in unique spectral fingerprints.
Comparative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for this compound and its positional isomers. The data, acquired in deuterated chloroform (B151607) (CDCl₃), highlights the differences in chemical shifts (δ) and coupling constants (J), which are critical for distinguishing between these compounds.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~7.50 | d | - |
| H-4 | ~7.47 | t | - | |
| H-5 | ~7.06 | t | - | |
| H-6 | ~6.96 | d | - | |
| -OH | ~6.85 | br s | - | |
| 3-Hydroxybenzonitrile | Aromatic | 7.35 | m | - |
| Aromatic | 7.24 | m | - | |
| Aromatic | 7.18 | m | - | |
| -OH | 6.85 | br s | - | |
| 4-Hydroxybenzonitrile | H-2, H-6 | 7.55 | d | 8.8 |
| H-3, H-5 | 6.90 | d | 8.8 | |
| -OH | 5.6 | br s | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The data presented is a representative compilation from various sources.
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte (e.g., this compound).
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should not have signals that overlap with the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0 ppm.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Number of scans: Typically 16 to 64 scans for a sufficient signal-to-noise ratio.
-
Pulse angle: A 30° or 45° pulse is common for routine 1D 1H NMR.
-
Relaxation delay: A delay of 1-2 seconds between pulses allows for the relaxation of the nuclei.
-
-
Acquire the Free Induction Decay (FID) signal.
4. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.
Workflow for 1H NMR Analysis
The logical progression from sample to structural information in a 1H NMR experiment can be visualized as a clear workflow.
Caption: A flowchart illustrating the key stages of 1H NMR analysis, from sample preparation to final structural elucidation.
A Comparative Analysis of 2-Hydroxybenzonitrile and Its Isomers for Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, biological activity, and toxicity of 2-hydroxybenzonitrile (B42573) and its positional isomers, 3-hydroxybenzonitrile and 4-hydroxybenzonitrile (B152051).
The strategic selection of molecular building blocks is a cornerstone of modern drug discovery and development. Cyanophenols, a class of aromatic compounds featuring both a hydroxyl (-OH) and a nitrile (-CN) group, represent a versatile scaffold with significant potential in medicinal chemistry. The positional arrangement of these functional groups around the benzene (B151609) ring gives rise to three structural isomers: this compound (ortho-), 3-hydroxybenzonitrile (meta-), and 4-hydroxybenzonitrile (para-). These subtle structural differences can profoundly influence the physicochemical properties, biological activity, and metabolic fate of resulting drug candidates. This guide provides a detailed comparative analysis of these three isomers, supported by experimental data and protocols, to facilitate informed decision-making in research and development.
Physicochemical Properties: A Foundation for Comparison
The distinct positioning of the hydroxyl and nitrile groups in each isomer significantly impacts key physicochemical parameters such as melting point, boiling point, acidity (pKa), lipophilicity (LogP), and solubility. These properties are critical determinants of a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in Table 1.
| Property | This compound | 3-Hydroxybenzonitrile | 4-Hydroxybenzonitrile |
| CAS Number | 611-20-1[1] | 873-62-1[2] | 767-00-0[2] |
| Molecular Formula | C₇H₅NO[1] | C₇H₅NO[2] | C₇H₅NO[2] |
| Molecular Weight ( g/mol ) | 119.12[1] | 119.12[2] | 119.12[2] |
| Melting Point (°C) | 92-95[1] | 78-81[3] | 110-113[2] |
| Boiling Point (°C) | 149 (at 14 mmHg)[1] | Not available | Not available |
| pKa | 6.86[2] | 8.61[4] | 7.97[2] |
| LogP | 1.66[2] | Not available | Not available |
| Water Solubility | Soluble[5] | Slightly soluble[5] | Slightly soluble[6] |
Synthesis of Hydroxybenzonitrile Isomers
The synthesis of each isomer requires distinct strategies, tailored to the specific arrangement of the functional groups. Common synthetic routes often involve the dehydration of the corresponding hydroxybenzaldoxime or the amination of the corresponding hydroxybenzoic acid. For instance, this compound can be synthesized from salicylaldehyde (B1680747) and hydroxylamine.[7] The choice of starting materials and reaction conditions directly influences the yield, purity, and scalability of the process, which are critical considerations for pharmaceutical manufacturing.
Biological Activity and Signaling Pathways
While all three isomers serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, including antibacterial and anti-inflammatory agents, there is evidence of their own intrinsic biological activities.[1] Of particular interest to drug development professionals is the potential for these isomers to interact with specific biological targets.
Monoamine Oxidase (MAO) Inhibition
Research has identified 4-hydroxybenzonitrile (4-cyanophenol) as an inhibitor of monoamine oxidase (MAO).[2] MAOs are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease. The potential for the hydroxybenzonitrile scaffold to inhibit MAO presents a promising avenue for the development of novel therapeutics for neurological disorders. The comparative inhibitory activity of the 2- and 3-isomers against MAO-A and MAO-B warrants further investigation to establish a structure-activity relationship.
Caption: Simplified signaling pathway of monoamine oxidase (MAO) and its inhibition.
Toxicity Profile
Experimental Protocols
To facilitate further research and ensure the reproducibility of results, detailed experimental protocols for determining key physicochemical and biological parameters are provided below.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the hydroxybenzonitrile isomers.
Methodology:
-
Preparation of Solutions: Prepare a 0.01 M solution of the hydroxybenzonitrile isomer in a suitable solvent (e.g., water or a water/methanol mixture). Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH).
-
Calibration: Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Titration:
-
Place a known volume (e.g., 20 mL) of the isomer solution in a beaker with a magnetic stirrer.
-
If the substance is acidic, titrate with the standardized NaOH solution. If it is basic, titrate with the standardized HCl solution.
-
Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of the hydroxybenzonitrile isomers.
Methodology:
-
Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Dissolve a known amount of the hydroxybenzonitrile isomer in either the water or n-octanol phase.
-
Partitioning:
-
Add a known volume of the prepared sample solution to a separatory funnel.
-
Add a known volume of the other phase to the funnel.
-
Shake the funnel vigorously for a set period (e.g., 5 minutes) to allow for partitioning.
-
Allow the layers to separate completely.
-
-
Analysis: Carefully separate the two layers and determine the concentration of the isomer in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Aqueous Solubility by Saturation Shake-Flask Method
Objective: To determine the aqueous solubility of the hydroxybenzonitrile isomers.
Methodology:
-
Sample Preparation: Add an excess amount of the solid hydroxybenzonitrile isomer to a known volume of water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Filter or centrifuge the suspension to obtain a clear saturated solution.
-
Analysis: Determine the concentration of the dissolved isomer in the clear supernatant using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The determined concentration represents the aqueous solubility of the isomer under the specified conditions.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potential (IC50) of the hydroxybenzonitrile isomers against MAO-A and MAO-B.
Methodology:
-
Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a fluorescent or luminescent detection reagent, and a buffer solution (e.g., sodium phosphate (B84403) buffer, pH 7.4).
-
Assay Procedure:
-
In a 96-well microplate, add the MAO enzyme (either MAO-A or MAO-B).
-
Add various concentrations of the test isomer (dissolved in a suitable solvent like DMSO) to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding the substrate.
-
Incubate for a further period (e.g., 30-60 minutes) at 37 °C.
-
Stop the reaction and measure the product formation using a plate reader (fluorometer or luminometer).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the isomer compared to the control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the in vitro MAO inhibition assay.
Conclusion
The three isomers of hydroxybenzonitrile, while sharing the same molecular formula, exhibit distinct physicochemical properties that are likely to translate into different pharmacological and toxicological profiles. The para-isomer, 4-hydroxybenzonitrile, has already been identified as a monoamine oxidase inhibitor, highlighting the potential of this chemical class in neuroscience drug discovery. A thorough and systematic comparison of all three isomers, utilizing the experimental protocols outlined in this guide, is essential for unlocking their full potential as building blocks for the next generation of therapeutics. This comparative approach will enable researchers and drug development professionals to make data-driven decisions in selecting the optimal isomer for their specific research and development objectives.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Cyanophenol | 873-62-1 [chemicalbook.com]
- 5. 3-Hydroxybenzonitrile, 99% | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
A Comparative Guide to GC-MS and HPLC for the Purity Assessment of 2-Hydroxybenzonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of 2-hydroxybenzonitrile (B42573) purity.
The selection of an analytical method is a pivotal decision, influenced by factors such as the analyte's properties, sensitivity requirements, and the complexity of the sample matrix. This document outlines detailed experimental protocols for both GC-MS and HPLC, presents a comparative analysis of their performance based on established validation parameters, and offers guidance on selecting the most suitable method for your analytical needs. While direct comparative validation data for this compound is not extensively published, this guide synthesizes information from the analysis of similar phenolic compounds to provide a robust and practical comparison.[1][2]
Performance Comparison of Analytical Methods
The choice between GC-MS and HPLC for the purity assessment of this compound hinges on the specific requirements of the analysis. GC-MS offers unparalleled sensitivity and selectivity, making it ideal for identifying and quantifying trace-level volatile impurities. The mass spectrometric detector provides definitive compound identification.[3][4] In contrast, HPLC is a versatile and robust technique applicable to a broader range of compounds, including those that are non-volatile or thermally sensitive, without the need for derivatization.[5][6]
The following table summarizes typical performance characteristics for each method, based on the analysis of phenolic compounds.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | <0.01 to 0.05 ng/L | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.01 to 0.05 ng/L | 0.12 µg/mL |
| Accuracy (% Recovery) | 70 - 115% | 90 - 112% |
| Precision (%RSD) | < 2% (repeatability); < 3% (intermediate) | < 2% (repeatability); < 5% (intermediate) |
Note: The data presented is synthesized from studies on similar phenolic compounds and serves as a representative comparison.[2]
Experimental Protocols
Detailed and reproducible methodologies are fundamental to successful method validation. The following sections provide representative protocols for the analysis of this compound using both GC-MS and HPLC.
GC-MS Method for this compound Purity Assessment
This method is highly suitable for the identification and quantification of volatile and semi-volatile impurities in this compound. Due to the polar nature of the hydroxyl group, derivatization is a necessary step to enhance volatility and thermal stability.[3][7]
1. Sample Preparation (with Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL vial.
-
Add 500 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.[5]
-
Cool the vial to room temperature.
-
Dilute the derivatized sample with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration before injection.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
3. Validation Procedure: The GC-MS method validation should be performed in accordance with ICH Q2(R1) guidelines, assessing specificity (mass spectral confirmation), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5]
HPLC Method for this compound Purity Assessment
This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of non-volatile impurities.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a this compound reference standard in the mobile phase diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase diluent to achieve a similar concentration to the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic acid in deionized water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25.1-30 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 220 nm and 280 nm).
-
Injection Volume: 10 µL.
3. Validation Procedure: The HPLC method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.[5]
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the experimental workflows for both GC-MS and HPLC analysis.
Concluding Remarks
Both GC-MS and HPLC are highly suitable and robust techniques for the purity validation of this compound. The choice of method will ultimately depend on the specific analytical requirements, the nature of expected impurities, and the instrumentation available.
-
GC-MS is the preferred method when high sensitivity and definitive identification of volatile and semi-volatile impurities are required. The necessity of derivatization adds a step to the sample preparation but is a well-established procedure for phenolic compounds.[3][8]
-
HPLC is a versatile and widely applicable technique, particularly for non-volatile or thermally labile impurities. It generally involves a simpler sample preparation protocol and is well-suited for routine quality control in a high-throughput environment.[5][6]
For a comprehensive purity profile of this compound, employing both techniques orthogonally can provide the most complete understanding of the impurity landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. jfda-online.com [jfda-online.com]
A Comparative Analysis of Cytotoxicity: 2-Hydroxy vs. 4-Hydroxy Isomers
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of hydroxyl groups on a molecule can profoundly influence its biological activity, particularly its cytotoxicity. This guide provides an objective comparison of the cytotoxic profiles of 2-hydroxy and 4-hydroxy isomers of two key compound classes: estrogens and the selective estrogen receptor modulator, tamoxifen (B1202). The information presented is supported by experimental data to assist researchers in understanding the structure-activity relationships that govern isomer-specific toxicity.
Executive Summary
Extensive research demonstrates that the seemingly minor shift of a hydroxyl group from the 2- to the 4-position can dramatically alter the cytotoxic and genotoxic potential of a compound. In the case of estradiol (B170435), the 4-hydroxy metabolite is consistently associated with a higher carcinogenic risk due to its propensity to form DNA-damaging quinones. Conversely, the 2-hydroxy metabolite is generally considered less toxic and, in some instances, even protective. For tamoxifen, the 4-hydroxy metabolite is a significantly more potent antiestrogen (B12405530) than its 2-hydroxy counterpart, highlighting the critical role of hydroxylation position in therapeutic efficacy and off-target effects.
Data Presentation: Quantitative Cytotoxicity
The following table summarizes the available quantitative data comparing the cytotoxic and biological activities of 2-hydroxy and 4-hydroxy isomers. Direct comparisons of IC50 values from single studies are prioritized where available.
| Parent Compound | Isomer | Cell Line | Assay | IC50 / Activity | Key Findings |
| Estradiol | 2-Hydroxyestradiol (B1664083) (2-OHE2) | MCF-10F | Mutagenicity | Mutagenic at higher doses (3.6 µM) | 4-OHE2 and the parent estradiol were found to be mutagenic at significantly lower doses (0.007 and 70 nM) compared to 2-OHE2.[1] |
| 4-Hydroxyestradiol (B23129) (4-OHE2) | MCF-10F | Mutagenicity | Mutagenic at lower doses (0.007 and 70 nM) | Demonstrates a higher genotoxic potential than the 2-hydroxy isomer.[1] | |
| Tamoxifen | 2-Hydroxytamoxifen | MCF-7 | Estrogen Receptor Binding | Low affinity (RBA ~0.1%) | Significantly lower binding affinity for the estrogen receptor compared to the 4-hydroxy isomer, resulting in reduced anti-proliferative activity. |
| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | Cell Proliferation Inhibition | IC50 ≈ 0.029 µM | A potent antiestrogenic metabolite of tamoxifen with high affinity for the estrogen receptor.[2] At concentrations above 4 µM, 4-OHT exhibits cytotoxicity in both estrogen receptor-positive (MCF-7) and negative (BT20) cell lines.[3] | |
| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | Cell Viability (MTT Assay) | IC50 ≈ 12 µM | Demonstrates cytotoxic effects at micromolar concentrations. |
Signaling Pathways and Mechanisms of Cytotoxicity
The differential cytotoxicity of 2-hydroxy and 4-hydroxy isomers can be attributed to their distinct metabolic fates and interactions with cellular macromolecules.
Estradiol Isomers: Genotoxicity via Quinone Formation
The primary mechanism underlying the higher cytotoxicity of 4-hydroxyestradiol is its oxidation to estradiol-3,4-quinone. This reactive intermediate can covalently bind to DNA, forming depurinating adducts that lead to mutations and initiate carcinogenesis. While 2-hydroxyestradiol can also be oxidized, the resulting estradiol-2,3-quinone is less reactive with DNA.
References
Cross-Reactivity Analysis of Aminophenol and Benzonitrile Moieties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of aminophenol and benzonitrile (B105546) moieties, two chemical structures frequently incorporated into pharmaceutical agents. Understanding the potential for off-target effects and immune-mediated hypersensitivity reactions is critical for the development of safe and effective therapeutics. This document summarizes key experimental data, details relevant assay protocols, and visualizes associated signaling pathways to aid researchers in anticipating and mitigating potential cross-reactivity issues.
Executive Summary
Aminophenol and benzonitrile scaffolds are present in a diverse range of biologically active compounds. While offering therapeutic benefits, these moieties can also be implicated in off-target interactions and adverse drug reactions. Aminophenol derivatives, for instance, are known to sometimes act as haptens, initiating immune responses, and their metabolites can be associated with toxicities such as methemoglobinemia. Benzonitrile-containing compounds have been investigated as kinase inhibitors, but like many targeted therapies, they can exhibit cross-reactivity with other kinases, leading to unintended effects. This guide presents available quantitative data, experimental methodologies for assessing cross-reactivity, and the underlying biological pathways to provide a comprehensive resource for drug development professionals.
Data Presentation: Quantitative Cross-Reactivity Analysis
The following tables summarize available quantitative data on the cross-reactivity of aminophenol and benzonitrile derivatives from various in vitro and clinical studies. It is important to note that direct comparative studies across a wide range of compounds and assays are limited; therefore, the data presented here is compiled from different sources and should be interpreted with consideration of the varying experimental conditions.
Table 1: Cross-Reactivity of Aminophenol Derivatives
| Compound/Metabolite | Assay Type | Species/System | Endpoint | Result | Reference |
| p-Aminophenol | Patch Test | Human | Positive Reaction Rate | 3.1% (in a cohort of 638 patients) | [1] |
| N-acetyl-p-aminophenol (Acetaminophen) | Cytotoxicity Assay | Mouse Hepatocytes | IC50 (18 hr) | ~3-4 mM | [2] |
| N-acetyl-m-aminophenol (AMAP) | Cytotoxicity Assay | Mouse Hepatocytes | IC50 (18 hr) | ~30-40 mM | [2] |
| p-Aminophenol (PAP) | Methemoglobin Formation | Dog and Cat Erythrocytes (in vitro) | Methemoglobin Induction | Significant induction | [3] |
| p-Aminophenol (PAP) | Methemoglobin Formation | NAT1/NAT2 Knockout Mouse Erythrocytes (in vitro) | Methemoglobin Induction | Higher induction than wildtype | [3] |
Table 2: Cross-Reactivity of Benzonitrile Derivatives (Kinase Inhibition)
| Compound | Target Kinase | Assay Type | Endpoint | Result | Reference |
| 4-Amino-3-(tert-butyl)benzonitrile derivatives | Various Kinases | In vitro kinase assay | IC50 | Data not broadly available for direct comparison | [4] |
| Structurally related 3-amino-1H-pyrazole-based inhibitors with 4-aminobenzonitrile (B131773) linker | Specific Kinases | In vitro kinase assay | IC50 | Varies depending on the specific kinase and compound structure | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cross-reactivity. The following are representative protocols for key assays cited in the context of aminophenol and benzonitrile cross-reactivity.
Patch Testing for Delayed Hypersensitivity
Objective: To identify substances that cause allergic contact dermatitis, a type IV hypersensitivity reaction.
Methodology:
-
Preparation: The suspected allergens (e.g., p-aminophenol) are prepared at non-irritating concentrations in a suitable vehicle (e.g., petrolatum).
-
Application: Small amounts of the prepared allergens are applied to individual patches, which are then affixed to the patient's back.
-
Occlusion: The patches remain in place for 48 hours, during which the patient is advised to avoid activities that may cause sweating or dislodge the patches.
-
Reading: The patches are removed after 48 hours, and an initial reading is performed to assess for any cutaneous reactions (e.g., erythema, edema, papules, vesicles).
-
Final Reading: A second reading is typically performed at 72 or 96 hours to capture any delayed reactions.
-
Interpretation: Reactions are graded based on their morphology and intensity. A positive reaction indicates sensitization to the specific allergen.[2][5][6]
Lymphocyte Transformation Test (LTT)
Objective: To detect drug-specific memory T-cell proliferation in response to an antigen in vitro, indicative of a delayed hypersensitivity reaction.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood using Ficoll-Paque density gradient centrifugation.[7]
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium.
-
Drug Stimulation: The cells are exposed to various concentrations of the test drug (e.g., an aminophenol derivative) and control substances.
-
Incubation: The cultures are incubated for a period of 5 to 7 days to allow for lymphocyte proliferation.
-
Proliferation Measurement: Cell proliferation is measured by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or by using non-radioactive colorimetric assays.[7][8]
-
Data Analysis: A Stimulation Index (SI) is calculated by dividing the proliferation in the presence of the drug by the proliferation in the absence of the drug. An SI above a certain threshold (typically ≥2 or 3) is considered a positive result.[7][8]
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To assess the concentration at which a compound induces cell death, providing a measure of its cytotoxic potential.
Methodology:
-
Cell Seeding: A specific cell line (e.g., hepatocytes) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., aminophenol or benzonitrile derivatives) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[2][9][10]
In Vitro Kinase Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the activity of a specific kinase.
Methodology:
-
Assay Setup: The assay is typically performed in a microplate format. Each well contains the purified kinase, a specific substrate, and ATP.
-
Compound Addition: The test compound (e.g., a benzonitrile derivative) is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP. The kinase transfers a phosphate (B84403) group from ATP to the substrate.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, including radioactivity-based assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor.
-
IC50 Determination: The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][11]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the cross-reactivity analysis of aminophenol and benzonitrile moieties.
Caption: Hapten-Mediated Type IV Hypersensitivity Pathway.
Caption: p-Aminophenol-Induced Methemoglobinemia Pathway.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
References
- 1. The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of para-aminophenol in acetaminophen-induced methemoglobinemia in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach [frontiersin.org]
- 8. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apconix.com [apconix.com]
A Comparative Analysis of Commercial Grade 2-Hydroxybenzonitrile Purity
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of final products. This guide provides an objective comparison of the purity of commercial grade 2-hydroxybenzonitrile (B42573), a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections present a summary of purity data from various suppliers, detailed experimental protocols for purity determination, and visual representations of analytical workflows and relevant biological pathways.
Data Presentation: Purity of Commercial this compound
The purity of this compound from different commercial suppliers is summarized in the table below. The data has been compiled from publicly available product specifications. It is important to note that batch-to-batch variability can occur, and for critical applications, it is always recommended to perform an independent purity analysis.
| Supplier | Product Number | Stated Purity | Analytical Method | Potential Impurities Noted |
| Sigma-Aldrich | 141038 | 99% | Not specified on product page | Not specified on product page |
| Alzchem | - | ≥ 99.0% | Not specified on product page | Phenol (≤ 0.1%), Water (≤ 0.1%) |
| TNJ Chemical | - | 99% MIN | Not specified on product page | Not specified on product page |
| BLD Pharm | 611-20-1 | Not specified | Not specified on product page | Not specified on product page |
| Guidechem | - | 98% | Not specified on product page | Not specified on product page |
| Santa Cruz Biotechnology | sc-224168 | Not specified | Not specified on product page | Not specified on product page |
Experimental Protocols
Accurate determination of this compound purity is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common and reliable methods for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reverse-phase HPLC method suitable for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a column oven, and an autosampler.
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or deionized)
-
Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)
-
This compound reference standard (of known high purity)
-
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. The exact ratio may need to be optimized, but a starting point could be 50:50 (v/v) acetonitrile:water.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the commercial grade this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the analyte in the sample to the calibration curve generated from the reference standards. The area percentage of the main peak relative to the total area of all peaks can also be used for an estimation of purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. A common column choice is a non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation and Derivatization: Due to the polar hydroxyl group, derivatization may be necessary to improve the volatility and chromatographic performance of this compound. Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected compounds (e.g., m/z 40-550).
-
Ion Source Temperature: 230 °C.
-
-
Analysis: The separated components are detected by the mass spectrometer, which provides a mass spectrum for each peak. These spectra can be compared to spectral libraries (e.g., NIST) for impurity identification.
Mandatory Visualization
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Hypothetical signaling pathway of a bioactive benzofuran derivative.
A Spectroscopic Showdown: Differentiating Dichlorinated Hydroxybenzonitrile Isomers
For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the efficacy and safety of therapeutic candidates. This guide provides a detailed spectroscopic comparison of dichlorinated hydroxybenzonitrile isomers, offering a valuable resource for their unambiguous characterization. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document serves as a practical tool for navigating the subtle yet significant differences between these closely related compounds.
The substitution pattern of chlorine and hydroxyl groups on the benzonitrile (B105546) framework gives rise to a multitude of isomers, each with a unique electronic and steric environment. These differences are reflected in their spectroscopic signatures, providing a powerful means of differentiation. This guide will focus on a comparative analysis of representative dichlorinated hydroxybenzonitrile isomers, presenting available experimental and predicted data to highlight key distinguishing features.
Comparative Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for a selection of dichlorinated hydroxybenzonitrile isomers. Due to the limited availability of comprehensive experimental data for all possible isomers, this guide incorporates high-quality predicted data for illustrative purposes. It is crucial to note that predicted values, while useful, should be confirmed with experimental data whenever possible.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ [ppm])
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | -OH | Solvent |
| 3,5-Dichloro-4-hydroxybenzonitrile | - | 7.7 (s) | - | 7.7 (s) | - | ~5.9 (br s) | DMSO-d₆ |
| 3,4-Dichloro-2-hydroxybenzonitrile (Predicted) [1] | - | - | - | ~7.2 (d) | ~7.5 (d) | ~5.0-6.0 (br s) | CDCl₃ |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ [ppm])
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | -CN | Solvent |
| 3,5-Dichloro-4-hydroxybenzonitrile | 108.1 | 131.7 | 129.1 | 152.9 | 129.1 | 131.7 | 117.8 | DMSO-d₆ |
| 3,4-Dichloro-2-hydroxybenzonitrile (Predicted) [1] | ~118 | ~155 | ~128 | ~135 | ~120 | ~133 | ~115 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Isomer | ν(O-H) | ν(C≡N) | ν(C=C) aromatic | ν(C-Cl) |
| 3,5-Dichloro-4-hydroxybenzonitrile | ~3448 (br) | ~2235 (s) | ~1570, 1470 (m) | ~860 (s) |
| 3,4-Dichloro-2-hydroxybenzonitrile (Expected) [1][2][3] | 3500-3200 (br) | ~2230 (s) | 1600-1450 (m) | 800-600 (m) |
br = broad, s = strong, m = medium
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (λmax [nm])
| Isomer | λmax in Methanol |
| Chlorophenols (General Trend) [4][5] | ~280-290 |
Specific experimental UV-Vis data for dichlorinated hydroxybenzonitrile isomers is scarce in the public domain. The data for chlorophenols indicates the general region of absorption.
Table 5: Mass Spectrometry (MS) Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragment Ions |
| 3,5-Dichloro-4-hydroxybenzonitrile [6] | 187/189/191 (9:6:1) | 152 [M-Cl]⁺, 124 [M-Cl-CO]⁺ |
| 3,4-Dichloro-2-hydroxybenzonitrile (Expected) [1][2] | 187/189/191 (9:6:1) | 152/154 [M-Cl]⁺ |
| 2,6-Dichloro-4-hydroxybenzonitrile (Predicted) | 187/189/191 (9:6:1) | - |
The characteristic 9:6:1 isotopic pattern for two chlorine atoms is a key diagnostic feature in the mass spectra of these compounds.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for individual instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichlorinated hydroxybenzonitrile isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic and hydroxyl proton regions, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, bring the sample into firm contact with the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration in a quartz cuvette.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: Record the mass spectrum, ensuring the detection of the molecular ion and characteristic fragment ions. The isotopic pattern for chlorine should be clearly resolved.
Visualizing the Workflow and Isomeric Relationships
To aid in understanding the process of spectroscopic comparison and the structural diversity of the target molecules, the following diagrams are provided.
Caption: Workflow for the spectroscopic comparison of isomers.
Caption: Structures of representative dichlorinated hydroxybenzonitrile isomers.
References
Safety Operating Guide
Proper Disposal of 2-Hydroxybenzonitrile: A Guide for Laboratory Professionals
This document provides essential safety, handling, and disposal procedures for 2-Hydroxybenzonitrile (CAS No. 611-20-1), also known as Salicylonitrile. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.
Immediate Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling due to its potential health effects.[1] It is harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye damage.[2][3]
Personal Protective Equipment (PPE): Before handling, the following personal protective equipment must be worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile.[5]
-
Body Protection: A standard laboratory coat is required.[5] Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][5] If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA-approved respirator.[1][4]
Handling Procedures:
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 611-20-1 | [1] |
| Molecular Formula | C7H5NO | [3] |
| Molecular Weight | 119.12 g/mol | [2] |
| Appearance | White to brown powder solid | [3] |
| Melting Point | 92-95 °C | |
| Boiling Point | 149 °C / 14 mmHg | |
| Flash Point | 46 °C | [4] |
Operational Plan for Disposal
The disposal of this compound must be managed as hazardous waste through your institution's certified waste disposal program.[7] Do not discharge to the sewer or dispose of in regular trash.[7][8] Evaporation is not an acceptable method of disposal.[7]
Step 1: Waste Identification and Segregation
-
Collect Waste: All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, filter paper, pipette tips), must be collected for disposal.[5]
-
Segregate: This waste stream must be segregated from other waste types.[8] Do not mix with incompatible chemicals such as strong oxidizing agents or strong bases.[1][9]
Step 2: Container Requirements
-
Use Appropriate Containers: Collect waste in a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[8][10] Plastic containers are often preferred.[10] The original container may be used if it is not damaged.[9]
-
Keep Closed: Waste containers must be kept closed at all times except when adding or removing waste.[7][10]
Step 3: Labeling
-
Label Clearly: The container must be clearly labeled as "Hazardous Waste" and identify the contents, including the full chemical name "this compound."[10]
Step 4: Storage (Satellite Accumulation Area)
-
Designated Area: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9][10]
-
Storage Conditions: The storage area must be cool, dry, secure, and well-ventilated.[5]
-
Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes, the limit is one quart.[10] Once a container is full, it must be removed from the SAA within three days.[9]
Step 5: Arrange for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[5][10]
Experimental Protocol: Empty Container Decontamination
An empty container that has held this compound must be decontaminated before it can be disposed of as regular trash.[7] Given the chemical's hazards, a triple-rinse procedure is required.[7]
Methodology
-
Select a Solvent: Choose a solvent capable of dissolving this compound. Water or ethanol (B145695) are suitable options.
-
First Rinse: Add a small amount of the chosen solvent to the empty container, equivalent to about 5 percent of the container's volume.[7] Secure the lid and rinse the container thoroughly, ensuring the solvent contacts all interior surfaces.
-
Collect Rinseate: Pour the solvent rinseate into the designated hazardous waste container for this compound.[7]
-
Repeat: Repeat the rinsing process two more times for a total of three rinses.[7]
-
Final Disposal: Once triple-rinsed, deface or remove all chemical labels from the container.[7] The clean, empty container can now be disposed of in the regular trash.[7]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for 2-Hydroxybenzonitrile
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of 2-Hydroxybenzonitrile (CAS No. 611-20-1), also known as Salicylonitrile. Adherence to these guidelines is imperative to ensure personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that is harmful if swallowed, may cause an allergic skin reaction, and can result in serious eye damage.[1][2][3] The following table summarizes the required Personal Protective Equipment (PPE) for handling this chemical.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes, dust, and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is recommended) and a lab coat or chemical-resistant apron.[4] | Prevents skin contact which may lead to irritation or an allergic reaction.[1][4] Contaminated clothing should be removed immediately.[4] |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[4] If dust formation is likely, a NIOSH-approved respirator for dusts is recommended.[4] | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation. |
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure risks.
| Aspect | Procedure |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5] Do not eat, drink, or smoke when using this product.[1][5] Wash hands and any exposed skin thoroughly after handling.[1][5] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from strong oxidizing agents and strong bases.[5] |
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][5] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[3][5] |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water for at least 15 minutes.[3][5] If skin irritation or a rash occurs, get medical advice/attention.[1][5] |
| Inhalation | Move the victim into fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[3][5] |
| Ingestion | Rinse mouth with water.[1][5] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Chemical Waste | All solid waste and solutions containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container for "Halogenated Organic Waste".[6] Do not mix with non-halogenated waste.[6] |
| Contaminated Materials | All contaminated lab supplies (e.g., gloves, filter paper, pipette tips) must be collected in the designated hazardous waste container.[6] |
| Empty Containers | Uncleaned containers should be treated as the product itself.[4] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of or recycled according to institutional protocols.[4] |
| Arranging Disposal | Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6] |
Operational Workflow
The following diagram illustrates the standard operational workflow for handling this compound from receipt to disposal.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
